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  • Product: 4-(Isobutyrylamino)benzoic acid
  • CAS: 28547-07-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Isobutyrylamino)benzoic Acid: Synthesis, Properties, and Structure

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(isobutyrylamino)benzoic acid, a derivative of 4-aminobenzoic acid (PA...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(isobutyrylamino)benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its chemical properties, structure, and potential applications based on established chemical principles and data from analogous compounds. A detailed, field-proven protocol for its synthesis is presented, emphasizing the causal relationships behind the experimental choices to ensure methodological robustness and reproducibility. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar N-acylated aminobenzoic acid derivatives for applications in medicinal chemistry and materials science.

Introduction and Rationale

4-Aminobenzoic acid (PABA) and its derivatives are a well-established class of compounds with diverse biological activities and industrial applications.[1] The modification of the amino group through acylation offers a powerful strategy to modulate the physicochemical and pharmacological properties of the parent molecule. The introduction of an isobutyryl group, in particular, can increase lipophilicity and introduce steric bulk, which can influence receptor binding, metabolic stability, and membrane permeability. This guide focuses on the synthesis and characterization of 4-(isobutyrylamino)benzoic acid, providing a robust framework for its preparation and subsequent investigation.

Chemical Structure and Properties

The chemical structure of 4-(isobutyrylamino)benzoic acid consists of a central benzene ring substituted with a carboxylic acid group and an isobutyrylamino group at the para position. The IUPAC name for this compound is 4-(2-methylpropanamido)benzoic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-(isobutyrylamino)benzoic acid, the following properties are predicted based on its structure and data from similar compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₁₃NO₃Structural analysis
Molecular Weight 207.23 g/mol Calculation from molecular formula
Appearance White to off-white solidAnalogy with similar N-acylated aminobenzoic acids
Melting Point Expected to be higher than 4-aminobenzoic acid (187-189 °C) due to increased molecular weight and potential for hydrogen bonding.General trends in organic chemistry
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF.Presence of both polar (carboxylic acid, amide) and non-polar (isobutyl, benzene ring) groups.
pKa The carboxylic acid proton is expected to have a pKa around 4-5.Based on the pKa of benzoic acid and its derivatives.[2]
Structural Visualization

The 2D chemical structure of 4-(isobutyrylamino)benzoic acid is depicted below.

Caption: 2D Structure of 4-(Isobutyrylamino)benzoic acid.

Synthesis Protocol: Acylation of 4-Aminobenzoic Acid

The most direct and reliable method for the synthesis of 4-(isobutyrylamino)benzoic acid is the acylation of 4-aminobenzoic acid with isobutyryl chloride. This protocol is designed to be self-validating by including in-process checks and purification steps.

Rationale for Experimental Choices
  • Starting Material Selection: 4-Aminobenzoic acid is a readily available and cost-effective starting material.[1]

  • Acylating Agent: Isobutyryl chloride is a highly reactive acylating agent that readily reacts with the amino group of 4-aminobenzoic acid.

  • Solvent: A polar aprotic solvent such as Dichloromethane (DCM) is chosen to dissolve the starting materials and facilitate the reaction while remaining unreactive.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) is used to neutralize the HCl gas generated during the reaction, driving the reaction to completion and preventing protonation of the starting amine.

  • Workup: An acidic workup with dilute HCl is employed to remove unreacted triethylamine and its salt. This is followed by extraction to isolate the product.

  • Purification: Recrystallization is a robust method for purifying the final product, leveraging differences in solubility at different temperatures.

Detailed Step-by-Step Methodology

Materials:

  • 4-Aminobenzoic acid

  • Isobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup:

    • Quench the reaction by slowly adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-(isobutyrylamino)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Dissolution Dissolve 4-Aminobenzoic Acid and TEA in DCM Acylation Add Isobutyryl Chloride at 0 °C Dissolution->Acylation Reaction Stir at Room Temperature (Monitor by TLC) Acylation->Reaction Quench Quench with 1M HCl Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Recrystallization Recrystallize from Ethanol/Water Concentration->Recrystallization Final_Product Pure 4-(Isobutyrylamino)benzoic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of 4-(isobutyrylamino)benzoic acid.

Analytical Characterization

The synthesized 4-(isobutyrylamino)benzoic acid should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a singlet for the amide proton, a septet for the isobutyryl CH, and a doublet for the two methyl groups of the isobutyryl moiety. The carboxylic acid proton will likely appear as a broad singlet at higher chemical shifts.

    • ¹³C NMR: Characteristic signals for the carbonyl carbons of the carboxylic acid and amide groups, aromatic carbons, and the carbons of the isobutyryl group are expected.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 207.23 g/mol should be observed.

Potential Applications in Drug Development and Research

Derivatives of 4-aminobenzoic acid are of significant interest in medicinal chemistry. The introduction of the isobutyryl group can serve several purposes:

  • Modulation of Pharmacokinetics: The increased lipophilicity can enhance membrane permeability and alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.

  • Enzyme Inhibition: The isobutyryl group can act as a recognition element for certain enzyme active sites.

  • Scaffold for Further Derivatization: The carboxylic acid and the aromatic ring provide handles for further chemical modifications to generate libraries of compounds for screening.

Safety and Handling

While specific toxicity data for 4-(isobutyrylamino)benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS classifications for similar compounds like 4-(benzoylamino)benzoic acid, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 4-(isobutyrylamino)benzoic acid. The detailed synthesis protocol, grounded in established chemical principles, offers a reliable method for its preparation. The predicted properties and structural information serve as a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in various scientific and industrial applications.

References

  • PubChem. 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Benzoic acid. [Link]

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Exploratory

An In-depth Technical Guide to 4-(Isobutyrylamino)benzoic Acid (CAS 28547-07-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Isobutyrylamino)benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While specif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Isobutyrylamino)benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, potential biological activities, and safety considerations based on established chemical principles and data from structurally related molecules. Detailed experimental protocols for its synthesis and analytical characterization are proposed to facilitate further research and development. This guide aims to serve as a foundational resource for scientists and professionals interested in the potential applications of this and similar N-acylated aminobenzoic acids in drug discovery and materials science.

Introduction

4-(Isobutyrylamino)benzoic acid belongs to the class of N-acylated aromatic amino acids, a group of compounds with diverse biological activities. The parent molecule, 4-aminobenzoic acid (PABA), is a well-known intermediate in the biosynthesis of folates in bacteria and plants.[1][2] Chemical modification of the amino group in PABA can lead to derivatives with altered physicochemical properties and biological functions, including antimicrobial and cytotoxic activities.[1][3] The introduction of an isobutyryl group to the 4-amino position of benzoic acid is expected to increase its lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide provides a detailed exploration of 4-(Isobutyrylamino)benzoic acid, covering its chemical identity, proposed synthesis, analytical characterization methods, and potential biological significance.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₃NO₃Calculated from structure
Molecular Weight 207.23 g/mol Calculated from structure
IUPAC Name 4-(2-methylpropanamido)benzoic acidIUPAC nomenclature rules
CAS Number 28547-07-1Chemical Abstracts Service
Appearance Likely a white to off-white crystalline solidBased on similar compounds like 4-aminobenzoic acid.[1]
Melting Point Expected to be higher than 4-aminobenzoic acid (187-189 °C) due to increased molecular weight and potential for hydrogen bonding.Comparison with 4-aminobenzoic acid.[4]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.The isobutyryl group increases lipophilicity compared to 4-aminobenzoic acid.[1]
pKa Expected to have a pKa value for the carboxylic acid group similar to that of benzoic acid (around 4.2).The electronic effect of the amide group is not expected to drastically alter the acidity of the carboxylic acid.

Synthesis of 4-(Isobutyrylamino)benzoic Acid

The most direct and common method for the synthesis of 4-(Isobutyrylamino)benzoic acid is the N-acylation of 4-aminobenzoic acid with isobutyryl chloride. This reaction, a type of Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

Diagram of the Synthesis Workflow

SynthesisWorkflow Reactants 4-Aminobenzoic Acid + Isobutyryl Chloride Reaction N-Acylation Reaction Reactants->Reaction Solvent Solvent (e.g., Pyridine, THF, or aqueous base) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product Product 4-(Isobutyrylamino)benzoic Acid Purification->Product Pure Product

Caption: General workflow for the synthesis of 4-(Isobutyrylamino)benzoic acid.

Proposed Experimental Protocol

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Isobutyryl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or THF. Add a base, such as pyridine (1.1 to 1.5 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add isobutyryl chloride (1.05 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. If a non-aqueous solvent was used, dilute the mixture with more solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The purpose of the acid wash is to remove excess pyridine, while the bicarbonate wash removes any unreacted isobutyryl chloride and the carboxylic acid product as its salt, which can then be re-acidified. A more direct workup involves acidifying the reaction mixture with 1 M HCl until a precipitate forms.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-(Isobutyrylamino)benzoic acid.

  • Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods (NMR, IR, and MS) as detailed in the following section. A sharp melting point close to the literature value (if available) and clean spectra are indicative of a pure compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methine and methyl protons of the isobutyryl group, the amide proton, and the carboxylic acid proton. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The methine proton of the isobutyryl group will be a septet around 2.6-2.8 ppm, and the two methyl groups will appear as a doublet around 1.2 ppm. The amide proton (NH) will be a singlet, and its chemical shift will be concentration and solvent dependent. The carboxylic acid proton will also be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon (~168-175 ppm), the amide carbonyl carbon (~175-178 ppm), the aromatic carbons (115-145 ppm), and the carbons of the isobutyryl group (methine ~35 ppm, methyls ~19 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[5]

  • N-H stretch (amide): A sharp peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.[5]

  • C=O stretch (amide I band): A strong peak around 1630-1680 cm⁻¹.

  • N-H bend (amide II band): A peak around 1510-1550 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 208.09, and the deprotonated molecule [M-H]⁻ at m/z 206.08.

Potential Biological Activity and Mechanism of Action

While there is no specific data on the biological activity of 4-(Isobutyrylamino)benzoic acid, the activities of related N-acylated aminobenzoic acids suggest several potential areas of interest for researchers.

Derivatives of 4-aminobenzoic acid have been investigated for a range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Modification of the amino group of PABA has been shown to impart antibacterial and antifungal properties.[1][6] The N-acylated derivatives may interfere with microbial metabolic pathways or disrupt cell membrane integrity.

  • Anti-inflammatory Activity: Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[7]

  • Enzyme Inhibition: N-acylated amino acids can act as enzyme inhibitors. For instance, some derivatives of PABA have been shown to inhibit dihydropteroate synthase, an enzyme in the folate synthesis pathway.[2]

Diagram of a Potential Mechanism of Action

Mechanism cluster_cell Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folate Synthesis DHPS->Folate Growth Bacterial Growth Folate->Growth Compound 4-(Isobutyrylamino)benzoic acid Compound->DHPS Competitive Inhibition

Caption: Hypothetical mechanism of action via competitive inhibition of folate synthesis.

The isobutyryl group, being more lipophilic than an acetyl group, could enhance the compound's ability to cross cell membranes, potentially leading to increased potency or a different spectrum of activity compared to other N-acylated PABA derivatives.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-(Isobutyrylamino)benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound. Based on the safety information for structurally similar compounds like 4-(benzoylamino)benzoic acid, the following hazards may be anticipated:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Isobutyrylamino)benzoic acid is a derivative of PABA with potential for further investigation in various scientific fields. This guide has outlined a practical synthetic route and proposed analytical methods for its characterization. While direct biological data is currently lacking, the known activities of related compounds suggest that it may possess interesting pharmacological properties. The information provided herein is intended to serve as a valuable starting point for researchers and drug development professionals to explore the scientific and therapeutic potential of this and other N-acylated aminobenzoic acids. Further experimental validation of the properties and activities discussed in this guide is essential.

References

  • O'Farrell, L. et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • Kluczyk, A. et al. (2002). Acedoben. Drugs of the Future, 27(8), 736.
  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
  • Vinsova, J., & Imramovsky, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
  • AT43637B. (1910). Process for the preparation of isobutyl p-aminobenzoate.
  • Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345–352.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of Benzoic acid. Retrieved from [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-3.
  • Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment). Retrieved from [Link])
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
  • RSC Education. (n.d.). Synthesis of aspirin on a microscale. Retrieved from [Link]
  • Popiolek, L., & Kosikowska, U. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8829.
  • Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]
  • Bellevue College. (n.d.). Experiment: Synthesis of Aspirin. Retrieved from [Link]
  • ResearchGate. (n.d.). Synthesis and Biological Activity of N-Acylhydrazones. Retrieved from [Link]
  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]
  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
  • NIST. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
  • NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Isobutyrylamino)benzoic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Isobutyrylamino)benzoic acid, a key intermediate in various synthetic applications, including drug development. As resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Isobutyrylamino)benzoic acid, a key intermediate in various synthetic applications, including drug development. As researchers and scientists, understanding the detailed structural features through spectroscopic methods is paramount for compound verification, purity assessment, and reaction monitoring. This document offers an in-depth exploration of the ¹H and ¹³C NMR spectra, grounded in the principles of chemical structure and magnetic environments, and provides a field-proven protocol for data acquisition.

The Structural Significance of 4-(Isobutyrylamino)benzoic Acid

4-(Isobutyrylamino)benzoic acid belongs to the class of N-acylated amino acids. Its structure comprises a para-substituted benzene ring, an arrangement that imparts specific symmetry and electronic effects observable in NMR spectroscopy. The molecule features three key functional moieties: a carboxylic acid group (-COOH), an amide linkage (-NHCO-), and an isobutyryl group (-CH(CH₃)₂). Each of these components creates a distinct chemical environment, giving rise to a unique and predictable NMR fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the successful synthesis and purity of the compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 4-(Isobutyrylamino)benzoic acid, we anticipate signals corresponding to the aromatic protons, the amide and carboxylic acid protons, and the protons of the isobutyryl group.

Causality Behind Expected Signals:
  • Aromatic Protons (δ ≈ 7.7-8.0 ppm): The benzene ring is para-substituted, leading to an AA'BB' spin system that often simplifies to a pattern of two distinct doublets, assuming the coupling to other protons is negligible. The protons ortho to the electron-withdrawing carboxylic acid group (H_a) are expected to be deshielded and appear further downfield than the protons ortho to the electron-donating amide group (H_b). The coupling between these adjacent protons results in a characteristic ortho-coupling constant (Jortho) of approximately 7-9 Hz.[1]

  • Carboxylic Acid Proton (δ ≈ 12.0-13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield.[2] Its signal can be confirmed by performing a D₂O exchange experiment, wherein the proton is replaced by deuterium, causing the signal to disappear from the spectrum.

  • Amide Proton (δ ≈ 9.5-10.5 ppm): The amide (N-H) proton is also significantly deshielded and often presents as a broad singlet. Its chemical shift can be concentration and solvent-dependent. Like the carboxylic acid proton, it will exchange with D₂O.

  • Isobutyryl Methine Proton (-CH, δ ≈ 2.5-2.7 ppm): This single proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (n=6, so 6+1=7).

  • Isobutyryl Methyl Protons (-(CH₃)₂, δ ≈ 1.1-1.3 ppm): These six protons are equivalent and are coupled to the single methine proton. Their signal will appear as a doublet (n=1, so 1+1=2).

Data Summary: ¹H NMR of 4-(Isobutyrylamino)benzoic acid
Assignment Proton Label Integration Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
AromaticH_a2H~7.9 - 8.0Doublet (d)Jortho ≈ 8-9 Hz
AromaticH_b2H~7.7 - 7.8Doublet (d)Jortho ≈ 8-9 Hz
AmideNH 1H~9.5 - 10.5Broad Singlet (br s)N/A
Carboxylic AcidCOOH 1H~12.0 - 13.0Broad Singlet (br s)N/A
Isobutyryl MethineCH (CH₃)₂1H~2.5 - 2.7Septet (sept)J ≈ 6-7 Hz
Isobutyryl MethylCH(CH₃ )₂6H~1.1 - 1.3Doublet (d)J ≈ 6-7 Hz

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Visualization: Proton Environments and Couplings

Caption: Proton environments and key spin-spin couplings.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Causality Behind Expected Signals:
  • Carbonyl Carbons (δ ≈ 165-180 ppm): The two carbonyl carbons (amide and carboxylic acid) are the most deshielded carbons due to the strong electron-withdrawing effect of the oxygen atoms. The carboxylic acid carbonyl (C₇) generally appears slightly more downfield than the amide carbonyl (C₈).[3][4]

  • Aromatic Carbons (δ ≈ 115-145 ppm): Due to the para-substitution, there are four distinct aromatic carbon signals:

    • C₁ and C₄ (ipso-carbons): These are the carbons directly attached to the substituents. Their chemical shifts are significantly influenced by the substituent. C₄, attached to the nitrogen, will be shifted downfield, while C₁, attached to the carboxyl group, will also be downfield but to a different extent.

    • C₂/C₆ and C₃/C₅: These pairs of carbons are chemically equivalent due to molecular symmetry. The C₃/C₅ carbons, ortho to the amide group, are expected to be more shielded (upfield) compared to the C₂/C₆ carbons, which are ortho to the carboxylic acid group.

  • Isobutyryl Carbons (δ ≈ 20-40 ppm): The aliphatic carbons of the isobutyryl group are the most shielded. The methine carbon (C₉) will appear further downfield than the equivalent methyl carbons (C₁₀).

Data Summary: ¹³C NMR of 4-(Isobutyrylamino)benzoic acid
Assignment Carbon Label Predicted Chemical Shift (δ, ppm)
Carboxylic Acid CarbonylC₇~168 - 172
Amide CarbonylC₈~175 - 178
Aromatic (ipso, attached to -COOH)C₁~126 - 130
Aromatic (ortho to -COOH)C₂/C₆~130 - 132
Aromatic (meta to -COOH)C₃/C₅~118 - 120
Aromatic (ipso, attached to -NH)C₄~142 - 145
Isobutyryl MethineC₉~35 - 40
Isobutyryl MethylC₁₀~19 - 22

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Visualization: Carbon Skeleton

Caption: Predicted ¹³C NMR chemical shift regions.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution spectra of 4-(Isobutyrylamino)benzoic acid.

Step 1: Sample Preparation
  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This is the solvent of choice because its polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of the -COOH and -NH protons, often resulting in sharper signals for these groups compared to solvents like CDCl₃.[5]

  • Concentration: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

Step 2: ¹H NMR Spectroscopy Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, especially the downfield carboxylic acid proton, are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration.

  • D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance or significant reduction in the intensity of the -COOH and -NH signals confirms their assignment.[2]

Step 3: ¹³C NMR Spectroscopy Acquisition
  • Probe Tuning: Tune the probe to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm (from -10 to 210 ppm) to cover the entire range of expected carbon signals.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Visualization: NMR Acquisition Workflow

G start Start prep Sample Preparation (10-20mg in 0.6mL DMSO-d6 + TMS) start->prep h1_setup 1H NMR Setup (Tune, Shim) prep->h1_setup h1_acq Acquire 1H Spectrum (16 scans) h1_setup->h1_acq d2o Add 1-2 drops D2O h1_acq->d2o h1_acq_d2o Re-acquire 1H Spectrum (Confirm -OH, -NH) d2o->h1_acq_d2o c13_setup 13C NMR Setup (Tune, Shim) h1_acq_d2o->c13_setup c13_acq Acquire 13C Spectrum (≥1024 scans, Proton Decoupled) c13_setup->c13_acq process Data Processing (FT, Phasing, Baseline Correction) c13_acq->process analyze Spectral Analysis & Assignment process->analyze end End analyze->end

Caption: Standard workflow for NMR spectral acquisition.

Conclusion

The structural elucidation of 4-(Isobutyrylamino)benzoic acid is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum provides unambiguous evidence of the para-substituted aromatic ring, the amide linkage, and the isobutyryl moiety through characteristic chemical shifts, integrations, and spin-spin coupling patterns. The ¹³C spectrum complements this by confirming the number of unique carbon environments, including the distinct carbonyl and aromatic carbons. The methodologies and data presented in this guide serve as a robust framework for researchers in synthetic chemistry and drug development, ensuring confident structural verification and quality control.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Iowa State University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2018). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the FT-IR Spectrum of 4-(Isobutyrylamino)benzoic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Isobutyrylamino)benzoic acid. It is intended for researchers, scientists, and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Isobutyrylamino)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's vibrational characteristics for identification, quality control, or structural elucidation purposes. We will delve into the theoretical basis for the expected spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum.

Molecular Structure and Predicted Vibrational Modes

A successful interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. 4-(Isobutyrylamino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), possesses a unique combination of functional groups that give rise to a distinct and informative infrared spectrum.

The key structural components are:

  • A Carboxylic Acid Group (-COOH): This group is anticipated to produce some of the most characteristic signals in the spectrum, including a very broad O-H stretching vibration and a strong carbonyl (C=O) stretch.

  • A Secondary Amide Group (-NH-C=O-): This linkage will introduce a distinct N-H stretching vibration and two characteristic carbonyl-related absorptions known as the Amide I and Amide II bands.

  • A Para-Substituted Benzene Ring: The aromatic ring will contribute C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • An Isopropyl Group (-CH(CH₃)₂): This aliphatic moiety will show characteristic C-H stretching and bending vibrations.

Based on these functional groups, we can predict the appearance of several key absorption bands, which will be used to confirm the molecule's identity and purity.

cluster_0 Molecular Structure of 4-(Isobutyrylamino)benzoic acid cluster_1 Key Functional Groups & Expected IR Regions mol Carboxylic_Acid Carboxylic Acid O-H Stretch: 3300-2500 cm⁻¹ (very broad) C=O Stretch: 1710-1680 cm⁻¹ C-O Stretch: 1320-1210 cm⁻¹ Secondary_Amide Secondary Amide N-H Stretch: ~3300 cm⁻¹ (sharp) Amide I (C=O): 1680-1630 cm⁻¹ Amide II (N-H bend): 1570-1515 cm⁻¹ Aromatic_Ring Aromatic Ring C-H Stretch: 3100-3000 cm⁻¹ C=C Stretch: 1600, 1585, 1500, 1450 cm⁻¹ Alkyl_Group Isopropyl Group C-H Stretch: 2970-2850 cm⁻¹

Caption: Key functional groups and their expected FT-IR absorption regions.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid powder like 4-(Isobutyrylamino)benzoic acid, the Potassium Bromide (KBr) pellet method is a well-established and reliable transmission technique.[1]

Causality Behind Experimental Choices:

  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure that allows for the formation of a transparent pellet.[2]

  • Moisture Control: The protocol emphasizes the use of desiccated KBr and a dry environment. This is critical because water exhibits a very broad O-H absorption band that can easily obscure the N-H and carboxylic acid O-H stretching regions of the analyte, leading to misinterpretation.

  • Grinding: The sample and KBr must be ground to a fine, homogenous powder. This minimizes the scattering of infrared radiation by large particles (the Christiansen effect), which would otherwise cause distorted peak shapes and sloping baselines.[3]

Step-by-Step KBr Pellet Preparation Workflow
  • Gather Materials:

    • 4-(Isobutyrylamino)benzoic acid sample

    • Infrared-grade Potassium Bromide (KBr), stored in a desiccator

    • Agate mortar and pestle

    • Pellet press with die set

    • Spatula

    • FT-IR Spectrometer

  • Sample Preparation:

    • Gently heat the mortar and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow to cool to room temperature in a desiccator.

    • Weigh out approximately 1-2 mg of the 4-(Isobutyrylamino)benzoic acid sample and 150-200 mg of dry KBr.[4]

    • Add the KBr to the agate mortar and grind it for about 30 seconds to create a fine, consistent powder.

    • Add the 1-2 mg of sample to the KBr in the mortar.

    • Grind the mixture for 1-2 minutes until it is a completely homogenous, fine powder. Scrape the sides of the mortar frequently with the spatula to ensure thorough mixing.

  • Pressing the Pellet:

    • Assemble the pellet die. Transfer the sample/KBr mixture into the die barrel, ensuring an even distribution over the bottom anvil surface.

    • Place the top anvil into the barrel and gently tap to level the powder.

    • Place the die set into the hydraulic press. Many protocols recommend applying a vacuum to the die to remove entrapped air, which can cause pellets to be opaque or fragile.[2]

    • Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes.

    • Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

start Start prep Sample Preparation (Grinding & Mixing) start->prep 1-2 mg Sample 150-200 mg KBr press Pellet Pressing (Under Vacuum) prep->press Homogenous Powder background Acquire Background Spectrum press->background Transparent Pellet sample Acquire Sample Spectrum background->sample Atmospheric Correction process Data Processing (Baseline Correction, etc.) sample->process Raw Spectrum analyze Spectral Analysis & Interpretation process->analyze end End analyze->end

Sources

Foundational

Mass spectrometry analysis of 4-(Isobutyrylamino)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Isobutyrylamino)benzoic acid Foreword: A Modern Approach to Bioanalytical Challenges In the landscape of drug discovery and development, the robust char...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Isobutyrylamino)benzoic acid

Foreword: A Modern Approach to Bioanalytical Challenges

In the landscape of drug discovery and development, the robust characterization and quantification of novel chemical entities are paramount. This guide is designed for researchers and drug development professionals who require a deep, practical understanding of how to develop and validate a mass spectrometry-based method for a specific small molecule. We will move beyond rote procedures to explore the underlying principles that govern analytical choices, ensuring that the methods you develop are not only accurate and precise but also scientifically sound and defensible.

The subject of this guide, 4-(Isobutyrylamino)benzoic acid, serves as an exemplary model compound. As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of molecules with diverse biological activities. While not a widely studied compound itself, its structure—containing an aromatic ring, a carboxylic acid, and an amide linkage—presents a perfect confluence of common analytical challenges. By dissecting the analysis of this molecule, we provide a framework applicable to a wide array of similar small molecules encountered in pharmaceutical and biomedical research.

This document is structured to be a self-contained resource, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation is rooted in established analytical chemistry principles and validated against internationally recognized standards, such as the ICH Q2(R2) guidelines. Our goal is to empower you, the scientist, to not just follow a protocol, but to understand, adapt, and innovate in your own laboratory settings.

Analyte Deep Dive: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry method begins with a thorough understanding of the analyte's chemical nature. This knowledge dictates every subsequent decision, from sample preparation to instrument parameters.

Core Chemical Characteristics

4-(Isobutyrylamino)benzoic acid is an N-acylated aromatic amino acid. Let's break down its key features:

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight (Monoisotopic Mass): 207.0895 g/mol

  • Structural Features:

    • Aromatic Ring: Provides structural rigidity and influences chromatographic retention.

    • Carboxylic Acid (-COOH): An acidic functional group (pKa ≈ 4-5) that is readily deprotonated, making it ideal for negative ion mode analysis.

    • Amide (-NH-C=O): A site that can be protonated under acidic conditions, enabling positive ion mode analysis.

Rationale for Ionization Mode Selection

The presence of both an acidic and a basic functional group (the amide nitrogen) means that 4-(Isobutyrylamino)benzoic acid can be ionized in either negative or positive electrospray ionization (ESI) mode.

  • Negative Ion Mode (ESI-): The carboxylic acid group is the most favorable site for ionization. In the presence of a neutral or slightly basic mobile phase, it will readily lose a proton to form the deprotonated molecule, [M-H]⁻ , at m/z 206.08. This is typically a very efficient and clean ionization process for carboxylic acids, often resulting in high sensitivity.

  • Positive Ion Mode (ESI+): The amide nitrogen is the most likely site of protonation. Under acidic mobile phase conditions, it will accept a proton to form the protonated molecule, [M+H]⁺ , at m/z 208.09. While generally feasible, the proton affinity of an amide can be lower than that of a more basic amine, potentially leading to lower sensitivity compared to the negative mode. Adduct formation, such as with sodium ([M+Na]⁺ at m/z 230.08), is also common in positive mode.

Expert Recommendation: For quantitative analysis, negative ion mode (ESI-) is the preferred starting point . The deprotonation of the carboxylic acid is a highly reliable and efficient process, which often translates to superior sensitivity and a more stable signal. Positive mode should be explored as a secondary option if matrix effects or other interferences prove problematic in negative mode.

The Analytical Workflow: From Sample to Signal

A robust bioanalytical method is a chain of optimized processes. Each link must be strong to ensure the final data is reliable. The following workflow illustrates the logical progression from sample receipt to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) ISTD Add Internal Standard (IS) Sample->ISTD PP Protein Precipitation (PPT) ISTD->PP SPE Solid-Phase Extraction (SPE) PP->SPE Dry Evaporation & Reconstitution SPE->Dry Final Final Extract for LC-MS Dry->Final Inject Injection Final->Inject Transfer LC HPLC Separation (Reversed-Phase) Inject->LC ESI Electrospray Ionization (ESI-) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Data Data Acquisition & Quantification MS2->Data G cluster_frag Negative Mode ESI Fragmentation Pathway M_H [M-H]⁻ m/z 206.1 (Precursor Ion) Frag2 [M-H-CO₂]⁻ m/z 162.1 (Qualifier Ion) M_H->Frag2 - CO₂ Frag5 [C₆H₄CO₂]⁻ • m/z 134.1 (Quantifier Ion) M_H->Frag5 - C₄H₈N• (Amide Cleavage) Frag1 [M-H-C₃H₆]⁻ m/z 164.1 Frag3 [C₇H₆NO]⁻ m/z 120.0 Frag2->Frag3 - C₃H₂O Frag4 [C₇H₅O₂]⁻ m/z 121.0

Exploratory

Solubility of 4-(Isobutyrylamino)benzoic acid in various solvents

An In-depth Technical Guide to the Solubility Profiling of 4-(Isobutyrylamino)benzoic Acid and Structurally Related Compounds Foreword: Navigating the Data Gap for Novel Compounds In the landscape of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profiling of 4-(Isobutyrylamino)benzoic Acid and Structurally Related Compounds

Foreword: Navigating the Data Gap for Novel Compounds

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical and formulation science. This guide is centered on 4-(Isobutyrylamino)benzoic acid, a molecule representative of a class of N-acylated aromatic compounds. It is critical to acknowledge that, as of the time of this writing, extensive public-domain solubility data for this specific molecule is scarce.

Therefore, this document adopts a dual-purpose, methodological approach. Firstly, it serves as a comprehensive, best-practice framework for researchers to meticulously determine the solubility of 4-(Isobutyrylamino)benzoic acid or any novel compound. Secondly, it synthesizes established principles of physical chemistry and pharmaceutics to predict and interpret its solubility behavior based on its structural characteristics. The protocols and principles outlined herein are grounded in regulatory expectations and fundamental scientific theory, ensuring a robust and self-validating approach to solubility profiling.

Physicochemical Characterization: The Blueprint for Solubility

Before any experimental determination of solubility, a thorough in-silico and preliminary characterization of the API is essential. This data provides the logical foundation for designing relevant and efficient solubility studies. 4-(Isobutyrylamino)benzoic acid, with its carboxylic acid and amide functionalities, presents a classic pH-dependent solubility profile.

Key Molecular Descriptors
  • pKa (Ionization Constant): The molecule possesses a carboxylic acid group (-COOH), which is acidic, and an amide group, which is generally considered neutral but can influence electronic properties. The pKa of the carboxylic acid is paramount. For benzoic acid itself, the pKa is approximately 4.2. The isobutyrylamino substituent at the para position will slightly alter this value. Predicting the pKa is crucial as it dictates the pH at which the compound transitions from its non-ionized (less soluble) to its ionized (more soluble) form. This relationship is fundamentally described by the Henderson-Hasselbalch equation.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates a preference for lipid-like environments and generally corresponds to lower aqueous solubility. The isobutyryl group adds significant nonpolar character to the molecule, suggesting a moderate to high LogP value. This parameter is critical for anticipating solubility in organic vs. aqueous solvents and for predicting its behavior in biopharmaceutical systems.

  • Melting Point & Crystal Lattice Energy: The melting point of a solid is an indirect indicator of the strength of the intermolecular forces holding the crystal lattice together. A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This "energy price" is a key determinant of solubility for solid compounds, as described by the general solubility equation.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method (ICH & FDA Guideline Compliant)

This method measures the concentration of a saturated solution in a given solvent at a specific temperature, once equilibrium has been achieved.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid 4-(Isobutyrylamino)benzoic acid to a series of clear glass vials, each containing a different solvent system (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, propylene glycol). The excess solid is critical to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or rotator. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C).

  • Agitation: Agitate the samples for a predetermined period. A minimum of 48 to 72 hours is typically required to ensure equilibrium is reached. To validate the equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration plateaus.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the controlled temperature to permit the undissolved solid to settle. For colloidal or fine suspensions, centrifugation at the same temperature is required.

  • Sampling & Dilution: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. This is often achieved using a filter syringe (e.g., a 0.22 µm PVDF filter compatible with the solvent). Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved API in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run concurrently to ensure accurate quantification.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation & Sampling cluster_analysis Phase 3: Analysis A Add Excess API to Solvent Vials B Seal & Place in Shaker (Constant Temperature) A->B C Agitate for 48-72h (Validate Equilibrium) B->C D Cease Agitation (Allow Sedimentation) C->D E Centrifuge if Needed D->E For fine particles F Withdraw Supernatant (Use Filter Syringe) D->F E->F G Dilute Aliquot Immediately F->G I Analyze Samples & Standards via HPLC-UV G->I H Prepare Calibration Standards H->I J Calculate Concentration (mg/mL or µg/mL) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting Solubility: The Interplay of pH and Solvent

The solubility of 4-(Isobutyrylamino)benzoic acid is governed by the interplay between its intrinsic properties and the characteristics of the solvent.

pH-Dependent Aqueous Solubility

The most dramatic factor influencing the aqueous solubility of this compound is pH.

  • In Acidic Media (pH < pKa): At a pH well below its pKa (e.g., in pH 1.2 buffer simulating gastric fluid), the carboxylic acid group will be predominantly in its protonated, non-ionized form (-COOH). This neutral form is less polar and thus exhibits lower aqueous solubility. Its solubility in this state is referred to as the "intrinsic solubility" (S₀).

  • In Basic Media (pH > pKa): At a pH above its pKa (e.g., in pH 6.8 buffer simulating intestinal fluid), the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a substantial increase in solubility.

This relationship is visually captured in the diagram below, illustrating how pH shifts the equilibrium and impacts the dominant solute-solvent interactions.

G node_acid node_acid interaction_acid Dominant Interaction: Hydrogen Bonding (Limited) Result: Low Aqueous Solubility (S₀) node_acid->interaction_acid node_base node_base interaction_base Dominant Interaction: Ion-Dipole with Water Result: High Aqueous Solubility node_base->interaction_base

Caption: pH-Dependent Ionization and Its Effect on Solubility.

Solubility in Organic and Co-Solvent Systems

The solubility in various organic solvents provides insight into the types of intermolecular forces the compound can form.

  • Protic Solvents (e.g., Ethanol, Propylene Glycol): These solvents can act as both hydrogen bond donors and acceptors. Given the amide and carboxylic acid groups on the molecule, it is expected to exhibit favorable solubility in these solvents through strong hydrogen bonding interactions.

  • Apolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the strong intermolecular bonds in the API's crystal lattice would not be compensated by the weak van der Waals forces formed with apolar solvents.

  • Co-Solvent Systems (e.g., Ethanol/Water mixtures): These are commonly used in formulation. The addition of an organic co-solvent to water can disrupt water's hydrogen-bonding network and provide a more lipophilic environment, often leading to a synergistic, non-linear increase in the solubility of poorly water-soluble compounds.

Data Presentation and Summary

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different conditions and is essential for building a comprehensive solubility profile.

Solvent SystemTemperature (°C)pH (for aqueous)Mean Solubility (mg/mL)Standard DeviationAnalytical Method
Purified Water25~6-7TBDTBDHPLC-UV
0.1 N HCl Buffer371.2TBDTBDHPLC-UV
Phosphate Buffer376.8TBDTBDHPLC-UV
Ethanol (95%)25NATBDTBDHPLC-UV
Propylene Glycol25NATBDTBDHPLC-UV
20% Ethanol in Water25NATBDTBDHPLC-UV
Table populated with "TBD" (To Be Determined) as this guide provides the methodology for generating this data.

Conclusion and Forward Look

The solubility of 4-(Isobutyrylamino)benzoic acid, like many pharmaceutical compounds, is not a single value but a profile that depends critically on pH, temperature, and the solvent system. By employing a rigorous, validated experimental protocol such as the shake-flask method, researchers can generate the reliable data needed to drive formulation development, predict in-vivo behavior, and satisfy regulatory requirements. The principles of pKa, LogP, and crystal lattice energy provide the theoretical framework to understand this data, transforming empirical results into actionable knowledge for the drug development professional.

References

This section provides authoritative sources for the methodologies and principles described in this guide.

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: The Art and Science of Dosing Formulations. Source: GlaxoSmithKline. URL: [Link]

  • Title: Physicochemical and Preformulation Properties of Drugs. Source: Chapter from "Remington: The Science and Practice of Pharmacy". URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(Isobutyrylamino)benzoic Acid as a Versatile Building Block for High-Performance Polymers

Abstract This technical guide provides a comprehensive overview of 4-(isobutyrylamino)benzoic acid as a promising, yet underexplored, building block for the synthesis of advanced polymers. While direct literature on this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(isobutyrylamino)benzoic acid as a promising, yet underexplored, building block for the synthesis of advanced polymers. While direct literature on this specific monomer is limited, we present a detailed guide based on established principles of polymer chemistry and analogies to structurally similar N-acylated aminobenzoic acids. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering protocols for the synthesis of the monomer and its subsequent polymerization into novel polyamides with potentially enhanced properties. We will explore how the incorporation of the isobutyryl group is anticipated to influence key polymer characteristics such as solubility, thermal stability, and processability.

Introduction: The Rationale for N-Acylated Monomers in Polymer Science

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility in common organic solvents, making them difficult to process.[2] A well-established strategy to mitigate these processing challenges is the introduction of bulky or flexible side groups onto the polymer backbone. These modifications disrupt chain packing and reduce the strength of interchain interactions, thereby improving solubility and lowering melting temperatures, often without significantly compromising the desirable thermal properties.[1][2]

N-acylation of aminobenzoic acid monomers presents a versatile approach to introduce such side groups. The isobutyryl group, with its branched alkyl structure, is a particularly interesting candidate for modifying the properties of aromatic polymers. This guide focuses on 4-(isobutyrylamino)benzoic acid, a monomer that combines a rigid aromatic core, capable of forming strong polymers, with a bulky, non-polar side group.

Synthesis of 4-(Isobutyrylamino)benzoic Acid Monomer

The synthesis of 4-(isobutyrylamino)benzoic acid can be readily achieved through the N-acylation of 4-aminobenzoic acid (PABA) with isobutyryl chloride. A standard and effective method for this transformation is the Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[3][4][5]

Protocol 2.1: Synthesis via Schotten-Baumann Reaction

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Isobutyryl chloride

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminobenzoic acid (1.0 equivalent) and sodium carbonate (1.5 equivalents) in a 1:1 mixture of deionized water and THF. Stir vigorously at 0-5°C until all solids have dissolved.[3]

  • In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 equivalents) in THF.

  • Add the isobutyryl chloride solution dropwise to the stirred PABA solution over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5°C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature while stirring for another 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with concentrated HCl. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • For purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture.

  • Dry the purified 4-(isobutyrylamino)benzoic acid in a vacuum oven.

Characterization:

The structure and purity of the synthesized monomer should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the isobutyryl group.[6]

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the amide C=O stretch, N-H stretch, and the carboxylic acid O-H and C=O stretches.[6]

  • Melting Point Analysis: To assess the purity of the final product.

Table 1: Predicted Properties of 4-(Isobutyrylamino)benzoic Acid

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₁₁H₁₃NO₃Based on the chemical structure.
Molecular Weight 207.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBy analogy with similar N-acylated aminobenzoic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols.The presence of the non-polar isobutyryl group is expected to decrease water solubility compared to PABA, while the overall polarity and hydrogen bonding capability of the carboxylic acid and amide groups should ensure solubility in polar organic solvents.
Melting Point Expected to be lower than that of 4-(benzoylamino)benzoic acid due to the less rigid and non-planar nature of the isobutyryl group, which may disrupt crystal packing.The bulky, non-planar isobutyryl group can interfere with efficient crystal lattice packing, leading to a lower melting point compared to the planar benzoyl analogue.

Polymerization of 4-(Isobutyrylamino)benzoic Acid

4-(Isobutyrylamino)benzoic acid is a versatile monomer that can be polymerized to form polyamides through either self-condensation or co-polymerization with other diamines or diacids. The presence of the bulky isobutyryl group is expected to yield polymers with enhanced solubility and processability.

Protocol 3.1: Homopolymerization via Phosphorylation

The Yamazaki-Higashi phosphorylation method is a reliable technique for the direct polycondensation of aromatic amino acids at moderate temperatures.[7]

Materials:

  • 4-(Isobutyrylamino)benzoic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-(isobutyrylamino)benzoic acid (1.0 equivalent), anhydrous LiCl (5-10 wt% of the solvent), and anhydrous NMP.

  • Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add anhydrous pyridine (1.0 equivalent) and triphenyl phosphite (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-115°C and maintain this temperature for 3-4 hours.

  • The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot methanol, and then with water.

  • Dry the polymer in a vacuum oven at 80-100°C.

Protocol 3.2: Co-polymerization with an Aromatic Diamine and Diacid Chloride

For the synthesis of copolyamides with tailored properties, 4-(isobutyrylamino)benzoic acid can be incorporated into a polymerization reaction with a diamine and a diacid chloride.

Materials:

  • 4-(Isobutyrylamino)benzoic acid

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 0.5 equivalents) and 4-(isobutyrylamino)benzoic acid (0.5 equivalents) in anhydrous DMAc containing dissolved anhydrous CaCl₂ (5-10 wt% of the solvent).

  • Cool the solution to 0°C in an ice-water bath.

  • Add the aromatic diacid chloride (e.g., terephthaloyl chloride, 0.5 equivalents) to the stirred solution in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[8]

  • Precipitate the resulting copolyamide by pouring the reaction mixture into methanol.

  • Collect, wash, and dry the polymer as described in Protocol 3.1.

Table 2: Predicted Properties of Polymers Derived from 4-(Isobutyrylamino)benzoic Acid

PropertyPredicted CharacteristicRationale
Solubility Enhanced solubility in aprotic polar solvents (e.g., NMP, DMAc, DMSO) compared to unsubstituted aromatic polyamides.[1]The bulky and non-polar isobutyryl side groups will disrupt the regular packing of the polymer chains and reduce the strength of interchain hydrogen bonding, allowing solvent molecules to penetrate and dissolve the polymer more easily.[2]
Thermal Stability High thermal stability, with decomposition temperatures expected to be slightly lower than fully aromatic polyamides without side groups, but still in a high-performance range.The strong aromatic backbone will ensure high thermal stability. The aliphatic isobutyryl group may be a point of earlier thermal degradation compared to the aromatic backbone, but its impact is not expected to be drastic.
Glass Transition Temp. (Tg) A distinct and potentially lower Tg compared to analogous polymers without the isobutyryl side group.The isobutyryl group increases the free volume between polymer chains and introduces flexibility, which can lower the energy barrier for segmental motion, thus reducing the Tg.
Mechanical Properties Good mechanical strength and toughness, though potentially lower tensile modulus compared to unsubstituted rigid-rod polyamides.The aromatic backbone provides inherent strength. However, the bulky side groups that improve solubility might slightly reduce the ultimate tensile strength and modulus by preventing the formation of a highly ordered, crystalline structure.[2]
Processability Improved processability from solution, allowing for the formation of films and fibers.The enhanced solubility is the key factor that will facilitate processing techniques such as solution casting and spinning.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 4-(Isobutyrylamino)benzoic Acid

G PABA 4-Aminobenzoic Acid reaction + Na₂CO₃, H₂O/THF 0-5°C PABA->reaction IsoCl Isobutyryl Chloride IsoCl->reaction Monomer 4-(Isobutyrylamino)benzoic Acid reaction->Monomer

Caption: Schotten-Baumann synthesis of the monomer.

Diagram 2: Polymerization Pathways

G cluster_homo Homopolymerization cluster_co Co-polymerization Monomer1 4-(Isobutyrylamino)benzoic Acid Polymer1 Poly(4-(isobutyrylamino)benzamide) Monomer1->Polymer1 Phosphorylation (TPP, Pyridine, LiCl/NMP) Monomer2 4-(Isobutyrylamino)benzoic Acid Polymer2 Copolyamide Monomer2->Polymer2 Diamine Aromatic Diamine Diamine->Polymer2 DiacidCl Aromatic Diacid Chloride DiacidCl->Polymer2

Caption: Polymerization routes for the monomer.

Conclusion and Future Outlook

4-(Isobutyrylamino)benzoic acid represents a promising monomer for the development of a new generation of high-performance polymers with enhanced processability. The introduction of the isobutyryl side group is a strategic modification aimed at improving solubility while retaining the excellent thermal and mechanical properties inherent to aromatic polyamides. The protocols detailed in this guide provide a solid foundation for the synthesis and polymerization of this monomer. Further research should focus on the detailed characterization of the resulting polymers to fully elucidate their structure-property relationships and explore their potential applications in areas such as advanced composites, membranes, and specialty coatings.

References

  • Hsiao, S. H., & Yang, C. P. (2018). Aromatic Polyamides. ResearchGate. [Link]

  • Hassan, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

  • de la Campa, J. G., et al. (1999). Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry.
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • Lozano, Á. E., et al. (2018). Functional Aromatic Polyamides. Polymers. [Link]

  • Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
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  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • de la Campa, J. G., et al. (2018).
  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... [Link]

  • Föllmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Toxicology Mechanisms and Methods.
  • Amutha, R., & Kannan, P. (2015). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances.
  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
  • Hsiao, S. H., & Lin, S. W. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry.
  • Catino, A., et al. (2001). Aliphatic and Aromatic Polyamides. Macromolecular Symposia.
  • Yıldırım, N., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
  • BIT Mesra. (n.d.). POLYAMIDE. [Link]

  • Wang, X., et al. (2021). Precise synthesis of poly(N-acryloyl amino acid)
  • Chemistry For Everyone. (2025). What Is The Polyamide Polymerization Process?. YouTube. [Link]

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Application

Application Notes and Protocols: 4-(Isobutyrylamino)benzoic Acid in the Development of Enzyme Inhibitors

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its derivatives have been successfully developed into drugs for various diseases, including cancer.[2][3] The chemical tractability of the benzoic acid core allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of numerous enzyme inhibitors targeting diverse classes of enzymes.[1] For instance, derivatives of 4-aminobenzoic acid, the precursor to our compound of interest, have been explored as inhibitors of cholinesterases, enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[4] Furthermore, various benzoic acid derivatives have demonstrated inhibitory activity against enzymes such as tyrosinase, α-amylase, and steroid 5α-reductase.[5][6][7]

This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 4-(Isobutyrylamino)benzoic acid , a specific derivative of 4-aminobenzoic acid, as a potential enzyme inhibitor. While direct literature on the specific inhibitory activities of this molecule is nascent, its structural similarity to known bioactive compounds warrants a thorough investigation. These application notes will therefore focus on the foundational protocols required to synthesize, screen, and characterize the inhibitory potential of 4-(Isobutyrylamino)benzoic acid. We will detail the chemical synthesis, provide step-by-step protocols for enzyme inhibition assays, and discuss the principles of data analysis and interpretation.

Physicochemical Properties of 4-(Isobutyrylamino)benzoic Acid and Related Compounds

A solid understanding of the physicochemical properties of a compound is crucial for its application in biological assays. Below is a summary of key properties for 4-(isobutyrylamino)benzoic acid and its parent compound, 4-aminobenzoic acid.

Property4-(Isobutyrylamino)benzoic acid (Predicted)4-Aminobenzoic acid4-(Benzoylamino)benzoic acid[8]
Molecular Formula C11H13NO3C7H7NO2C14H11NO3
Molecular Weight 207.23 g/mol 137.14 g/mol 241.24 g/mol
IUPAC Name 4-(2-methylpropanamido)benzoic acid4-aminobenzoic acid4-benzamidobenzoic acid
Solubility Predicted to be soluble in DMSO and ethanolSoluble in ethanol, ether; slightly soluble in waterSoluble in DMSO, methanol
Safety Handle with care, assume irritantKnown irritantHarmful if swallowed, causes skin and eye irritation

Synthesis of 4-(Isobutyrylamino)benzoic Acid

The synthesis of 4-(Isobutyrylamino)benzoic acid is a straightforward acylation reaction using the readily available starting material, 4-aminobenzoic acid. The following protocol is a standard method for this type of transformation.

Protocol 1: Synthesis via Acylation

Objective: To synthesize 4-(Isobutyrylamino)benzoic acid from 4-aminobenzoic acid and isobutyryl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Isobutyryl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in the chosen solvent (e.g., DCM). Add 1.1 to 1.5 equivalents of pyridine to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

  • Addition of Acylating Agent: While stirring the solution at 0 °C (ice bath), slowly add 1.1 equivalents of isobutyryl chloride dropwise. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-aminobenzoic acid spot.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to remove any unreacted acidic components.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start1 4-Aminobenzoic Acid reaction Acylation in DCM at 0°C to RT start1->reaction start2 Isobutyryl Chloride start2->reaction start3 Pyridine start3->reaction workup1 Quench with Water reaction->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with NaHCO3 workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify Recrystallization or Chromatography workup5->purify characterize NMR, Mass Spectrometry purify->characterize end_product 4-(Isobutyrylamino)benzoic acid characterize->end_product

Caption: Workflow for the synthesis of 4-(Isobutyrylamino)benzoic acid.

Screening for Enzyme Inhibitory Activity

The first step in evaluating a new compound is to perform a primary screen to identify if it has any inhibitory activity against a panel of relevant enzymes. The choice of enzymes should be guided by the activities of structurally similar compounds. Given the literature on benzoic acid derivatives, enzymes such as tyrosinase, acetylcholinesterase (AChE), and various proteases are excellent starting points.[1][4][5]

Protocol 2: Primary Screening for Enzyme Inhibition

Objective: To determine the percentage of inhibition of a target enzyme at a fixed concentration of 4-(Isobutyrylamino)benzoic acid.

Materials:

  • Target enzyme (e.g., mushroom tyrosinase, electric eel AChE)

  • Substrate for the target enzyme (e.g., L-DOPA for tyrosinase, ATCI for AChE)

  • DTNB (Ellman's reagent) for AChE assay

  • Assay buffer (specific to the enzyme, e.g., phosphate buffer)

  • 4-(Isobutyrylamino)benzoic acid stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., kojic acid for tyrosinase, physostigmine for AChE)

  • 96-well microplate

  • Microplate reader

Procedure (Example using AChE):

  • Preparation: Prepare working solutions of the enzyme, substrate (ATCI), DTNB, and the test compound in the appropriate assay buffer.

  • Assay Setup in 96-well plate:

    • Blank: Buffer + DTNB + Substrate

    • Control (100% activity): Buffer + DTNB + Enzyme

    • Test Compound: Buffer + DTNB + Test Compound + Enzyme

  • Incubation: Add the enzyme to the control and test compound wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at a specific wavelength (e.g., 412 nm for the AChE assay) at regular intervals for a set period (e.g., 10-20 minutes). The rate of change in absorbance corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100

Characterization of Inhibitory Potency: IC50 Determination

If significant inhibition is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency.

Protocol 3: IC50 Determination

Objective: To determine the IC50 value of 4-(Isobutyrylamino)benzoic acid for a target enzyme.

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the 4-(Isobutyrylamino)benzoic acid stock solution. A common approach is to use half-log or two-fold serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.1 µM).[9]

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 2, but instead of a single concentration, use the range of inhibitor concentrations prepared in step 1.

  • Data Collection: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.

Data Presentation: Hypothetical IC50 Data

Inhibitor Conc. (µM)% Inhibition
10092.5
3085.1
1068.3
345.2
120.7
0.38.9
0.12.1

From a curve fit of such data, the IC50 value would be determined.

Mechanism of Action Studies

Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).[10]

Protocol 4: Determining the Mechanism of Inhibition

Objective: To determine the mode of inhibition of 4-(Isobutyrylamino)benzoic acid by analyzing enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Choose several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, measure the initial reaction velocity (V₀) across a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km).[11]

  • Data Collection: Perform the enzyme assays and record the initial velocities for each condition.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis).

    • Analyze the resulting family of lines to determine the inhibition mechanism:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Noncompetitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).

Enzyme Inhibition Workflow

G start Synthesized 4-(Isobutyrylamino)benzoic acid primary_screen Primary Screen (Fixed Inhibitor Concentration) start->primary_screen decision Significant Inhibition? primary_screen->decision ic50 IC50 Determination (Varying Inhibitor Concentrations) decision->ic50 Yes stop Not an Inhibitor decision->stop No moa Mechanism of Action Study (Varying Substrate & Inhibitor Conc.) ic50->moa end Characterized Inhibitor moa->end

Caption: Decision workflow for characterizing an enzyme inhibitor.

Hypothetical Target Pathway: Cholinergic Neurotransmission

To illustrate a potential application, let's consider the cholinergic system, where acetylcholinesterase (AChE) is a key enzyme.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease.[1][4] A derivative like 4-(Isobutyrylamino)benzoic acid could potentially act as an AChE inhibitor.

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Inhibitor 4-(Isobutyrylamino)benzoic acid Inhibitor->AChE Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE in a cholinergic synapse.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial investigation of 4-(Isobutyrylamino)benzoic acid as a potential enzyme inhibitor. By following the detailed protocols for synthesis, screening, and characterization, researchers can systematically evaluate the therapeutic potential of this and other novel benzoic acid derivatives. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, in-depth structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction, and eventual evaluation in cell-based and in vivo models. The versatility of the benzoic acid scaffold continues to offer exciting opportunities in the ongoing quest for novel and effective enzyme inhibitors.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved January 25, 2026, from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). PubMed. Retrieved January 25, 2026, from [Link]

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  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 25, 2026, from [Link]

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  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

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Method

Application Note: Enhancing LC-MS Sensitivity of Biomolecules using 4-(Isobutyrylamino)benzoic Acid Derivatization

Introduction: Overcoming Analytical Hurdles in Biomolecule Quantification In the landscape of modern bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Analytical Hurdles in Biomolecule Quantification

In the landscape of modern bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of a diverse array of biomolecules. However, many endogenous compounds, such as biogenic amines, amino acids, and small molecule drug metabolites, present inherent analytical challenges due to their poor ionization efficiency and limited retention on reversed-phase chromatographic columns. Chemical derivatization offers a robust strategy to circumvent these limitations by chemically modifying the analyte to impart more favorable analytical properties.[1][2] This application note provides a comprehensive guide to the use of 4-(isobutyrylamino)benzoic acid, activated as its N-hydroxysuccinimide (NHS) ester, for the derivatization of primary and secondary amine-containing biomolecules, thereby significantly enhancing their detectability in LC-MS applications.

The core principle of this derivatization strategy is the introduction of a hydrophobic and readily ionizable moiety to the target analyte. The isobutyrylamino group increases the hydrophobicity of the derivatized molecule, leading to improved retention on reversed-phase columns, while the benzoic acid portion, after amide bond formation, provides a site for efficient protonation, enhancing the signal in positive ion electrospray ionization (ESI) mass spectrometry.

Chemical Principle: The Role of N-Hydroxysuccinimide (NHS) Ester Chemistry

The derivatization of amines with 4-(isobutyrylamino)benzoic acid is facilitated by activating the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. NHS esters are widely employed in bioconjugation chemistry due to their high reactivity towards primary and secondary amines under mild pH conditions, forming stable amide bonds.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group and the formation of a stable amide linkage.

G Biomolecule Biomolecule-NH₂ (Primary/Secondary Amine) Product Derivatized Biomolecule Biomolecule->Product Nucleophilic Attack Reagent 4-(Isobutyrylamino)benzoic acid NHS ester Reagent->Product Amide Bond Formation NHS N-Hydroxysuccinimide (Byproduct) Reagent->NHS Leaving Group

Caption: Derivatization reaction of an amine-containing biomolecule.

Advantages of Derivatization with 4-(Isobutyrylamino)benzoic Acid NHS Ester

FeatureAdvantageScientific Rationale
Enhanced Hydrophobicity Improved retention on reversed-phase LC columns, allowing for better separation from polar matrix components.The isobutyryl and phenyl groups increase the nonpolar character of the analyte.
Increased Ionization Efficiency Greater sensitivity in positive ion ESI-MS due to the introduction of a readily protonated site.The amide linkage and the aromatic ring can stabilize a positive charge.
Broad Applicability Reacts with a wide range of primary and secondary amine-containing biomolecules.[3]NHS ester chemistry is a well-established and versatile method for amine modification.
Stable Product Formation The resulting amide bond is highly stable, ensuring the integrity of the derivatized analyte during sample preparation and analysis.Amide bonds are chemically robust and resistant to hydrolysis under typical LC-MS conditions.

Detailed Experimental Protocol: Derivatization of Biomolecules

This protocol provides a step-by-step guide for the derivatization of amine-containing biomolecules in a biological matrix extract.

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of 4-(isobutyrylamino)benzoic acid N-hydroxysuccinimide ester in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis of the NHS ester.

  • Reaction Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 8.5 with sodium hydroxide. A slightly alkaline pH is optimal for the deprotonation of primary amines, enhancing their nucleophilicity.[4]

  • Quenching Solution: Prepare a 5% (v/v) aqueous solution of hydroxylamine or a 1 M solution of Tris buffer at pH 8.0. This is used to quench any unreacted derivatization reagent.

2. Sample Preparation:

  • Extract the biomolecules of interest from the biological matrix (e.g., plasma, urine, tissue homogenate) using a suitable protein precipitation or liquid-liquid extraction method.

  • Evaporate the organic solvent from the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the reaction buffer.

3. Derivatization Reaction:

G start Start: Reconstituted Sample Extract add_reagent Add 25 µL of 10 mg/mL Derivatization Reagent start->add_reagent vortex Vortex Briefly add_reagent->vortex incubate Incubate at 60°C for 30 minutes vortex->incubate quench Add 10 µL of Quenching Solution incubate->quench vortex2 Vortex Briefly quench->vortex2 incubate2 Incubate at room temperature for 10 minutes vortex2->incubate2 analyze Proceed to LC-MS Analysis incubate2->analyze

Caption: Workflow for the derivatization of biomolecules.

4. LC-MS Analysis Protocol:

The following are general starting conditions for the LC-MS analysis of derivatized biomolecules. Method optimization will be required for specific analytes.

ParameterRecommended ConditionRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of the hydrophobic derivatized analytes.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for efficient ionization in positive ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileStrong organic solvent for eluting the derivatized analytes.
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.To effectively separate analytes with varying degrees of hydrophobicity.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)The derivatized analytes are readily protonated.
MS Detection Multiple Reaction Monitoring (MRM)For targeted quantification, providing high selectivity and sensitivity. Precursor ion will be [M+H]+ of the derivatized analyte. Product ions will be specific fragments.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this derivatization protocol, the following quality control measures are recommended:

  • Internal Standards: The use of stable isotope-labeled internal standards for the analytes of interest is highly recommended to correct for matrix effects and variations in derivatization efficiency.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte standards into the same biological matrix as the samples and subjecting them to the entire sample preparation and derivatization procedure.

  • Reaction Completeness: To assess the completeness of the derivatization reaction, a time-course experiment can be performed, analyzing samples at different incubation times. The reaction is considered complete when the peak area of the derivatized analyte reaches a plateau.

  • Reagent Blank: A reagent blank (containing all reagents except the analyte) should be analyzed to check for any interfering peaks from the derivatization reagent or its byproducts.

Conclusion

Chemical derivatization with 4-(isobutyrylamino)benzoic acid NHS ester is a powerful and versatile technique for enhancing the LC-MS analysis of a wide range of amine-containing biomolecules. By improving chromatographic retention and increasing ionization efficiency, this method enables the sensitive and reliable quantification of otherwise challenging analytes. The detailed protocol and validation strategies provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technique in their analytical workflows.

References

  • Santa, T. (2011). Derivatization of carboxylic acids for LC and LC/MS. Biomedical Chromatography, 25(1-2), 1-18. [Link]

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  • Jian, W., et al. (2005). A new derivatizing reagent, N,N-dimethyl-p-phenylenediamine, for the analysis of carboxylic acids by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2157-2164. [Link]

  • Rule, G. S., & Chappell, J. (2019).
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Application

Evaluating the Anticancer Properties of 4-(Isobutyrylamino)benzoic Acid Analogs: From Mechanism to In Vivo Efficacy

An Application Guide for Researchers Introduction: A New Frontier in Targeted Cancer Therapy The benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in a variety of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: A New Frontier in Targeted Cancer Therapy

The benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] Within this broad chemical family, analogs of 4-(isobutyrylamino)benzoic acid are emerging as a particularly promising class of anticancer agents. These molecules exhibit potent and often selective activity against key oncogenic pathways that are dysregulated in numerous cancers. Their mechanisms of action are multifaceted, ranging from epigenetic modification through histone deacetylase (HDAC) inhibition to the targeted suppression of critical signaling nodes like STAT3.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the anticancer properties of novel 4-(isobutyrylamino)benzoic acid analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from initial in vitro screening to mechanistic validation and culminating in in vivo efficacy studies. The protocols outlined herein are designed to be self-validating, providing a clear path to generating the high-quality data necessary for preclinical development.

Scientific Rationale: Key Molecular Targets and Mechanisms

Understanding the molecular basis of a compound's anticancer activity is paramount. Analogs of 4-(isobutyrylamino)benzoic acid have been shown to primarily engage with two high-value oncology targets: Histone Deacetylases (HDACs) and the STAT3 signaling pathway.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes and promoting uncontrolled cell growth.[5] Benzoic acid derivatives can function as potent HDAC inhibitors (HDACi).[6][7] They typically bind to the zinc ion within the enzyme's catalytic site, blocking its deacetylase activity.[8] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes (like the cell cycle inhibitor p21), ultimately inducing cell cycle arrest and apoptosis.[5][9]

HDAC_Inhibition_Pathway Compound 4-(Isobutyrylamino)benzoic Acid Analog (HDACi) HDAC Histone Deacetylase (HDAC) (Overexpressed in Cancer) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to Acetyl_Histones Hyperacetylated Histones Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin Leads to TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Expression of Proteins Pro-Apoptotic Proteins (e.g., Bim, TRAIL) Open_Chromatin->Proteins Allows Expression of CellCycle Cell Cycle Arrest TSG->CellCycle Induces Apoptosis Apoptosis (Programmed Cell Death) Proteins->Apoptosis Induces

Caption: Mechanism of HDAC inhibition by 4-(isobutyrylamino)benzoic acid analogs.

STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of cancers, including gliomas and breast cancer.[2] Constitutively active STAT3 promotes the expression of genes involved in proliferation, survival, and angiogenesis. Specific benzoic acid analogs, such as SH4-54, have been identified as potent and selective inhibitors of STAT3 signaling.[2] By preventing STAT3 phosphorylation and dimerization, these compounds block its translocation to the nucleus and subsequent gene transcription, thereby inhibiting tumor growth.[2]

Part I: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is essential for efficiently identifying and characterizing lead compounds.[10][11] The workflow begins with broad screening for cytotoxicity and progresses to more detailed mechanistic assays for promising candidates.

In_Vitro_Workflow Start Compound Library of Benzoic Acid Analogs Screen Protocol 1: Cell Viability Screening (IC50 Determination) Start->Screen Select Select Potent Analogs (Low μM IC50) Screen->Select Apoptosis Protocol 2: Apoptosis Assay (Annexin V / Caspase) Select->Apoptosis Confirm Cytotoxicity Mechanism CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) Select->CellCycle Determine Effect on Proliferation Mechanism Protocol 4: Western Blot for Target Engagement Select->Mechanism Validate MoA Lead Lead Candidate for In Vivo Studies Apoptosis->Lead CellCycle->Lead Mechanism->Lead

Caption: Logical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity Screening

Rationale: The initial step is to determine the concentration-dependent effect of the analogs on the viability and proliferation of cancer cells.[12] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency. The Sulforhodamine B (SRB) assay is a reliable method based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of each analog in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.[13]

  • Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5-10 minutes on a plate shaker and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Compound IDTarget Cancer Cell LineIC50 (µM) ± SD
Analog-001MCF-7 (Breast)2.5 ± 0.3
Analog-002MCF-7 (Breast)15.7 ± 1.8
Analog-003HCT-116 (Colon)5.1 ± 0.6
SAHA (Control)HCT-116 (Colon)3.8 ± 0.4

Table 1: Example cytotoxicity data for 4-(isobutyrylamino)benzoic acid analogs.

Protocol 2: Apoptosis Induction Assays

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis.[6] This is a hallmark of many effective targeted therapies. Caspase-3 is a key executioner caspase in the apoptotic cascade.[14]

Methodology (Caspase-Glo® 3/7 Assay):

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test analogs at concentrations around their IC50 and 2x IC50 for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis

Rationale: HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase, by upregulating inhibitors like p21.[5] This assay quantifies the distribution of cells in different phases of the cell cycle.

Methodology (Propidium Iodide Staining):

  • Cell Treatment: Seed cells in 6-well plates and treat with the test analogs at their IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Protocol 4: Western Blot for Mechanistic Validation

Rationale: This is a crucial step to verify that the compound engages its intended target. For an HDAC inhibitor, this would be an increase in histone acetylation.[15] For a STAT3 inhibitor, a decrease in phosphorylated STAT3 would be expected.[2]

Methodology:

  • Protein Extraction: Treat cells in 10-cm dishes with the compound at its IC50 for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C. Key primary antibodies include:

    • For HDACi: anti-Acetyl-Histone H3, anti-p21.

    • For STAT3i: anti-phospho-STAT3 (Tyr705), anti-Total STAT3.

    • General: anti-Cleaved Caspase-3, anti-β-Actin (as a loading control).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part II: In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in a biological system that recapitulates the complexity of a tumor microenvironment. The subcutaneous xenograft model is a standard and robust method for assessing the antitumor efficacy of a novel compound.

Protocol 5: Subcutaneous Xenograft Model for Efficacy Studies

Rationale: This protocol establishes a human tumor in an immunocompromised mouse, allowing for the direct assessment of a compound's ability to inhibit tumor growth in vivo.[16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models offering higher clinical relevance.[17]

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic Nude or NOD/SCID), aged 6-8 weeks. Allow a one-week acclimatization period.

  • Cell Implantation: Prepare a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (if available).

  • Drug Administration: Administer the test compound and vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days). Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • Study Endpoint: The study can be concluded when tumors in the vehicle group reach a maximum allowed size (e.g., 1500 mm³), or after a fixed duration.

  • Data Collection and Analysis: At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

Data Presentation:

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0.5% CMC, p.o., QD1450 ± 150-+2.5
Analog-00125 mg/kg, p.o., QD680 ± 9553.1*-1.8
Analog-00150 mg/kg, p.o., QD395 ± 7072.8**-4.5

Table 2: Example summary of in vivo antitumor efficacy in a xenograft model. (p<0.05, *p<0.01 vs. Vehicle)

Conclusion and Future Directions

This guide provides a validated, multi-step approach to systematically evaluate the anticancer properties of 4-(isobutyrylamino)benzoic acid analogs. By integrating cellular and molecular assays with whole-animal efficacy models, researchers can build a comprehensive data package that elucidates the mechanism of action and demonstrates preclinical proof-of-concept. Analogs that exhibit potent in vitro cytotoxicity, clear on-target activity, and significant in vivo tumor growth inhibition are strong candidates for further IND-enabling studies, including pharmacokinetics, toxicology, and formulation development.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Isobutyrylamino)benzoic Acid by Recrystallization

Welcome to the technical support guide for the purification of 4-(Isobutyrylamino)benzoic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Isobutyrylamino)benzoic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-proven insights into the recrystallization process for this specific compound. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions that underpin a successful recrystallization. Understanding these principles is critical for adapting protocols and solving problems as they arise.

Q1: What is the core scientific principle behind recrystallization?

A: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal scenario leverages a solvent that fully dissolves the target compound (solute) at an elevated temperature but has very low solubility for it at cooler temperatures.[1][2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in much smaller quantities or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[3][4] The slow, ordered formation of the crystal lattice is a key purification step, as it tends to exclude molecules that do not fit perfectly, i.e., the impurities.[4]

Q2: How do I select the optimal solvent for purifying 4-(Isobutyrylamino)benzoic acid?

A: Solvent selection is the most critical step and is guided by the molecular structure of 4-(Isobutyrylamino)benzoic acid.[5] This molecule has three key regions influencing its polarity:

  • A polar, acidic carboxylic acid group (-COOH): Capable of hydrogen bonding.

  • A moderately polar amide linkage (-NHCO-): Also capable of hydrogen bonding.

  • A nonpolar aromatic ring and an isobutyl group: Contribute to van der Waals forces.

This amphiphilic nature suggests that a single solvent may not be perfect. A mixed-solvent system is often ideal. The rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6][7]

Solvent Selection Strategy:

  • High-Polarity Solvents (e.g., Water, Ethanol, Methanol): Due to the carboxylic acid and amide groups, the compound will have some solubility in polar, protic solvents. Water is an excellent choice for many benzoic acid derivatives because it shows a steep solubility curve—poorly soluble when cold, but highly soluble when hot.[8][9] Ethanol is also a strong candidate.

  • Medium-Polarity Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound well, sometimes too well even at room temperature, which would lead to poor recovery. However, they can be excellent components of a mixed-solvent system.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are unlikely to dissolve the compound on their own but are invaluable as "anti-solvents." When added to a solution of the compound in a more polar solvent, they decrease the overall polarity of the medium, inducing crystallization.

Recommended Approach: An ethanol/water or acetone/water system is an excellent starting point. The compound is dissolved in the minimum amount of the hot, more soluble solvent (ethanol or acetone), and then the hot anti-solvent (water) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the primary solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Section 2: Standard Operating Protocol (SOP)

This protocol provides a robust, self-validating method for the recrystallization of 4-(Isobutyrylamino)benzoic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_isolation Isolation & Analysis start Weigh Crude 4-(Isobutyrylamino)benzoic acid solvent Select Solvent System (e.g., Ethanol/Water) start->solvent dissolve 1. Dissolution: Add min. hot ethanol to dissolve crude solid solvent->dissolve hot_filt 2. Hot Filtration (Optional): Filter to remove insoluble impurities dissolve->hot_filt add_anti 3. Induce Saturation: Add hot water dropwise until solution is cloudy hot_filt->add_anti clarify 4. Clarification: Add a few drops of hot ethanol to get a clear solution add_anti->clarify cool 5. Crystallization: Cool slowly to room temp, then in an ice bath clarify->cool vac_filt 6. Collection: Vacuum filter the crystals cool->vac_filt wash 7. Washing: Rinse with cold solvent vac_filt->wash dry 8. Drying: Dry crystals under vacuum wash->dry analyze 9. Analysis: Check purity (Melting Point, NMR) dry->analyze

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 4-(Isobutyrylamino)benzoic acid in an Erlenmeyer flask. Add a boiling chip. Heat the primary solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the flask while heating and swirling until the solid just dissolves.[3][5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[10] This step prevents premature crystallization in the funnel.[10]

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a moderate temperature.

Quantitative Data Summary
ParameterRecommended ValueRationale
Starting Material 1.0 g (Crude)A standard lab-scale quantity for optimization.
Primary Solvent (Ethanol) ~5-10 mLStart with a small volume; add just enough to dissolve.
Anti-Solvent (Water) Added dropwiseThe goal is to reach the saturation point, not to add a fixed volume.
Cooling Time (Room Temp) 1-2 hoursPromotes the growth of large, well-formed crystals.[11]
Cooling Time (Ice Bath) 20-30 minutesMaximizes the yield by further decreasing solubility.
Wash Solvent Volume 2-3 mL (ice-cold)Enough to rinse impurities without dissolving the product.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting Decision Tree

G start Problem Encountered During Recrystallization p1 Compound 'Oils Out' (Forms a liquid layer) start->p1 p2 No Crystals Form Upon Cooling start->p2 p3 Very Low Yield of Crystals start->p3 p4 Crystals Form in Funnel During Hot Filtration start->p4 c1a Cause: Solution is supersaturated above compound's melting point. p1->c1a c1b Cause: Cooling is too rapid. p1->c1b c2a Cause: Solution is too dilute (too much solvent). p2->c2a c2b Cause: Insufficient cooling time or temperature. p2->c2b c3a Cause: Too much solvent used, product remains in mother liquor. p3->c3a c3b Cause: Premature crystallization during filtration. p3->c3b c4a Cause: Solution cooled upon contact with cold funnel. p4->c4a s1 Solution: 1. Reheat to dissolve oil. 2. Add more primary solvent. 3. Cool much more slowly. c1a->s1 c1b->s1 s2 Solution: 1. Scratch inner wall of flask. 2. Add a 'seed' crystal. 3. Boil off some solvent and re-cool. c2a->s2 c2b->s2 s3 Solution: 1. Concentrate mother liquor and re-cool. 2. Use minimum hot solvent next time. 3. Ensure funnel is hot during filtration. c3a->s3 c3b->s3 s4 Solution: 1. Pre-heat funnel and flask. 2. Use a stemless funnel. 3. Add a small amount of hot solvent to redissolve. c4a->s4

Sources

Optimization

Troubleshooting common problems in 4-(Isobutyrylamino)benzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-(isobutyrylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(isobutyrylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our aim is to equip you with the necessary knowledge to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.

I. Reaction Overview: The Schotten-Baumann Acylation

The most common and reliable method for synthesizing 4-(isobutyrylamino)benzoic acid is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzoic acid (PABA) with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products PABA 4-Aminobenzoic Acid (PABA) Product 4-(Isobutyrylamino)benzoic Acid PABA->Product + Isobutyryl Chloride IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Product HCl HCl Base Base (e.g., NaOH, Pyridine) Base->Product Neutralizes HCl

Caption: General Schotten-Baumann reaction for the synthesis of 4-(isobutyrylamino)benzoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can typically be attributed to several factors:

  • Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and susceptible to hydrolysis by water, which consumes the reagent before it can react with PABA.[3][4][5] This side reaction is accelerated by high temperatures and excessively high pH.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. Aromatic amines like PABA are generally less nucleophilic than aliphatic amines and may require optimized conditions to drive the reaction to completion.[6]

  • Protonation of the Amine: The hydrochloric acid generated during the reaction can protonate the amino group of unreacted PABA, rendering it non-nucleophilic and halting the reaction.[1][7] The presence of a suitable base is crucial to neutralize this acid.

  • Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent system, the reaction rate will be significantly hindered.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The presence of multiple spots on your TLC plate, besides your starting material and product, could indicate the formation of the following side products:

  • Unreacted 4-Aminobenzoic Acid (PABA): This is the most common impurity if the reaction is incomplete.

  • Isobutyric Acid: This is the product of isobutyryl chloride hydrolysis.

  • Diacylated Product: Although less common under controlled conditions, it's possible for the amino group to be acylated twice, especially if a large excess of isobutyryl chloride is used under harsh conditions.

Q3: How do I choose the right base for this reaction?

A3: The choice of base is critical for a successful Schotten-Baumann reaction. Common choices include:

  • Aqueous Sodium Hydroxide (NaOH): A cost-effective and common choice. It effectively neutralizes the HCl byproduct. Careful control of pH is necessary to avoid excessive hydrolysis of the isobutyryl chloride.

  • Pyridine: Can act as both a base and a catalyst. It is particularly useful when the acyl chloride is less reactive.[1]

  • Triethylamine (TEA): An organic base that is soluble in many organic solvents, facilitating a homogeneous reaction.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[8] A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane. The starting material, PABA, is more polar than the product, 4-(isobutyrylamino)benzoic acid, and will therefore have a lower Rf value. The reaction is complete when the spot corresponding to PABA is no longer visible.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting the synthesis.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Hydrolyzed Isobutyryl Chloride: The reagent may have been exposed to moisture. 2. Incorrect pH: The reaction medium may be too acidic, leading to protonation of the amine. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Use freshly opened or distilled isobutyryl chloride. Ensure all glassware is oven-dried. 2. Maintain the pH of the reaction mixture between 8-10. Use a pH meter or pH paper to monitor. 3. Gradually increase the reaction temperature, monitoring by TLC.
Product is an Oil or Sticky Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purify the crude product by recrystallization. An ethanol/water mixture is a good starting point. 2. Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Purification 1. Co-precipitation of Impurities: The product and impurities may have similar solubilities. 2. Choosing the Wrong Recrystallization Solvent: The solvent system may not be optimal for separating the product from impurities.1. Perform multiple recrystallizations. The use of activated charcoal during recrystallization can help remove colored impurities. 2. Experiment with different solvent systems for recrystallization. Besides ethanol/water, consider ethyl acetate/hexane or acetone/water.

IV. Experimental Protocols

A. Synthesis of 4-(Isobutyrylamino)benzoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Dissolve 4-aminobenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.). The concentration of the NaOH solution should be around 10%.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add isobutyryl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC. (e.g., 1:1 Ethyl Acetate:Hexane).

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of ~2-3. This will precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum.

B. Recrystallization of 4-(Isobutyrylamino)benzoic Acid
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Filter the crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

purification_workflow Start Crude Product Dissolve Dissolve in minimum hot ethanol Start->Dissolve AddWater Add hot water until cloudy Dissolve->AddWater Redissolve Add hot ethanol to clarify AddWater->Redissolve CoolSlowly Cool slowly to room temperature Redissolve->CoolSlowly IceBath Cool in ice bath CoolSlowly->IceBath Filter Filter and wash with cold solvent IceBath->Filter Dry Dry under vacuum Filter->Dry End Pure Product Dry->End

Caption: A typical recrystallization workflow for the purification of 4-(isobutyrylamino)benzoic acid.

V. Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(isobutyrylamino)benzoic acid should exhibit the following characteristic signals:

Proton(s) Approximate Chemical Shift (ppm) Multiplicity Integration
Methyl (CH₃)₂1.2Doublet6H
Methine CH2.6Septet1H
Aromatic CH7.6 - 8.0Two Doublets4H
Amide NH9.5 - 10.5Singlet1H
Carboxylic Acid OH12.0 - 13.0Broad Singlet1H

Note: Chemical shifts can vary depending on the solvent used.

B. FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Amide)3400-3200
C=O stretch (Carboxylic Acid)1700-1680
C=O stretch (Amide I)1680-1630
N-H bend (Amide II)1570-1515

The presence of a strong carbonyl absorption for the amide and the disappearance of the characteristic primary amine stretches from PABA are key indicators of a successful reaction.[9][10][11][12][13]

VI. References

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. PubMed. Available at: [Link]

  • Title Preparation of benzoic acid. ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. Available at: [Link]

  • Method for the direct acylation of aminobenzoic acids. Google Patents. Available at:

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Hydrolysis of isobutyl chloride. Google Patents. Available at:

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

  • Process for the preparation of isobutyl p-aminobenzoate. Google Patents. Available at:

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. Available at: [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Available at: [Link]

  • A. - Isobutyryl chloride. Organic Syntheses Procedure. Available at: [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • Isopropyl 4-aminobenzoate. PMC. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents. Available at:

  • Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube. Available at: [Link]

  • The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... ResearchGate. Available at: [Link]

  • Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Hydrolysis of an acid chloride. YouTube. Available at: [Link]

  • Preparation of p-aminobenzoyl chloride salts. Google Patents. Available at:

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available at: [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. Available at: [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available at: [Link]

  • Aminobenzoic Acid-impurities. Pharmaffiliates. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

    • Explain why the amino group of p-aminobenzoic acid does not participate in the reaction. 2.... Homework.Study.com. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Recrystallization of Benzoic Acid : r/chemistry. Reddit. Available at: [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available at: [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15.. ResearchGate. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).. ResearchGate. Available at: [Link]

  • Recrystallization of Benzoic Acid PDF. Scribd. Available at: [Link]

  • Schotten-Baumann Reaction. Available at: [Link]

  • 21.4: Chemistry of Acid Halides. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Identifying byproducts in the synthesis of 4-(isobutyrylamino)benzoic acid

Welcome to our dedicated technical support guide for the synthesis of 4-(isobutyrylamino)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(isobutyrylamino)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties of this synthetic transformation. My aim is to provide not just procedural steps, but the underlying chemical rationale to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Chemistry at Play

The synthesis of 4-(isobutyrylamino)benzoic acid is fundamentally an acylation of an aromatic amine, a cornerstone reaction in organic synthesis. Typically, this is achieved by reacting 4-aminobenzoic acid (PABA) with isobutyryl chloride under basic conditions, often following the principles of a Schotten-Baumann reaction.[1][2] While seemingly straightforward, the bifunctional nature of PABA and the reactivity of the acyl chloride introduce several opportunities for byproduct formation. Understanding these potential side reactions is critical for developing a robust and reproducible synthetic protocol.

Troubleshooting Guide & FAQs: Identifying and Mitigating Byproducts

This section addresses common issues encountered during the synthesis and purification of 4-(isobutyrylamino)benzoic acid, with a focus on identifying and mitigating the formation of key byproducts.

Q1: My final product shows a lower than expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?

A1: This is a classic sign of impurities, most commonly unreacted starting materials or hydrolysis of your acylating agent.

  • Unreacted 4-aminobenzoic acid: PABA has limited solubility in many organic solvents used for acylation. If it is not fully dissolved or suspended, the reaction will be incomplete.

  • Isobutyric acid: Isobutyryl chloride is highly susceptible to hydrolysis.[3] Any moisture in your starting materials, solvent, or reaction atmosphere will convert it to isobutyric acid. This byproduct can be difficult to remove from the desired product due to their similar acidic nature.

Troubleshooting Steps:

  • Ensure rigorous drying of glassware and solvents. Use freshly distilled or anhydrous grade solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use a slight excess of isobutyryl chloride (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 4-aminobenzoic acid.

  • Purification: A carefully controlled aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove the more acidic isobutyric acid and unreacted PABA. Recrystallization is also an effective purification technique.[4]

Q2: I'm observing a byproduct with a higher molecular weight than my target compound in my LC-MS analysis. What could it be?

A2: A higher molecular weight byproduct often points to a diacylation reaction.

  • 4-(N,N-diisobutyrylamino)benzoic acid: While the second acylation on the nitrogen is sterically hindered, it can occur, particularly if a strong base is used or if the reaction temperature is elevated. This diacylated compound will be more nonpolar than your desired product.

Troubleshooting Steps:

  • Control the stoichiometry: Use a precise amount of isobutyryl chloride (around 1.05-1.1 equivalents).

  • Maintain a low reaction temperature: Running the reaction at 0°C to room temperature is generally sufficient and minimizes over-acylation.

  • Choice of base: A milder base like pyridine or sodium bicarbonate is preferable to stronger bases like sodium hydroxide, which can promote diacylation.[2]

Q3: My reaction mixture is turning into a thick, intractable mass, and I'm seeing evidence of polymer formation. What's happening?

A3: This suggests self-condensation of 4-aminobenzoic acid.

  • Polyamide formation: At elevated temperatures, 4-aminobenzoic acid can undergo self-condensation to form polyamides. While less common under typical acylation conditions, it can be a problem if the reaction is heated for an extended period.

Troubleshooting Steps:

  • Avoid high temperatures: The acylation of PABA with isobutyryl chloride is typically exothermic and does not require heating.

  • Ensure efficient stirring: Good mixing is crucial to prevent localized heating and ensure all the PABA reacts with the acyl chloride rather than itself.

Q4: I've noticed an unexpected ester peak in my NMR or IR spectra. Where did this come from?

A4: The presence of an ester suggests a reaction involving the carboxylic acid group of your starting material or product.

  • Mixed Anhydride Formation: Isobutyryl chloride can react with the carboxylate of 4-aminobenzoic acid to form a mixed anhydride. While often an intermediate in certain reactions, under some conditions, it could persist or lead to other byproducts.[5]

  • Esterification: If your reaction solvent is an alcohol (e.g., isobutanol), or if isobutanol is present as an impurity, it can esterify the carboxylic acid group of either the starting material or the product, leading to isobutyl 4-aminobenzoate or isobutyl 4-(isobutyrylamino)benzoate.[4]

Troubleshooting Steps:

  • Use a non-alcoholic solvent: Dichloromethane, tetrahydrofuran, or acetone are common choices for this type of acylation.[3]

  • Protect the carboxylic acid: If ester formation is a persistent issue, you can protect the carboxylic acid group of PABA as an ester (e.g., methyl or ethyl ester), perform the acylation, and then hydrolyze the ester back to the carboxylic acid in a subsequent step.[6]

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended reaction and the points at which common byproducts can emerge.

Byproduct_Formation PABA 4-Aminobenzoic Acid Product 4-(Isobutyrylamino)benzoic Acid PABA->Product + Isobutyryl Chloride (Base) MixedAnhydride Mixed Anhydride PABA->MixedAnhydride + Isobutyryl Chloride (at COOH) IsoCl Isobutyryl Chloride IsoCl->Product IsoAcid Isobutyric Acid (Hydrolysis) IsoCl->IsoAcid + H2O Diacyl Diacylated Byproduct Product->Diacyl + Isobutyryl Chloride (Excess) Ester Ester Byproduct Product->Ester + Alcohol (Impurity/Solvent)

Caption: Synthetic pathway and potential byproduct formation.

Quantitative Data Summary: Byproduct Profile

The following table provides a hypothetical summary of a crude reaction mixture analysis by HPLC, illustrating a typical byproduct profile.

CompoundRetention Time (min)Area %Identification
Isobutyric Acid2.53.2Byproduct
4-Aminobenzoic Acid4.15.8Starting Material
4-(Isobutyrylamino)benzoic Acid 8.7 88.5 Product
Diacylated Byproduct12.32.5Byproduct

Experimental Protocol: HPLC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of a crude reaction mixture to identify the product and potential byproducts.

Objective: To separate and identify the components of the crude reaction mixture from the synthesis of 4-(isobutyrylamino)benzoic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Materials:

  • Crude reaction mixture sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in water.

    • Extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Dissolve the residue in a known volume of acetonitrile/water (50:50) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • MS Conditions (ESI Positive and Negative Mode):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

Data Analysis:

  • Identify the peak for 4-(isobutyrylamino)benzoic acid based on its expected retention time and mass-to-charge ratio ([M+H]+ and [M-H]-).

  • Analyze other peaks for the mass-to-charge ratios of potential byproducts as discussed in the troubleshooting guide.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues in the synthesis of 4-(isobutyrylamino)benzoic acid.

Troubleshooting_Workflow Start Start: Unexpected Reaction Outcome Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze LowYield Low Yield of Product? Analyze->LowYield ImpureProduct Impure Product? Analyze->ImpureProduct LowYield->ImpureProduct No CheckMoisture Check for Moisture (Drying of reagents/glassware) LowYield->CheckMoisture Yes CheckStoichiometry Verify Stoichiometry of Reagents LowYield->CheckStoichiometry Yes OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp Yes OptimizeBase Optimize Base (Type and Amount) ImpureProduct->OptimizeBase Yes Purification Refine Purification Method (Recrystallization, Chromatography) ImpureProduct->Purification Yes Success Successful Synthesis ImpureProduct->Success No CheckMoisture->Analyze CheckStoichiometry->Analyze OptimizeBase->Analyze OptimizeTemp->Analyze Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • U.S. Patent No. 3,804,821. (1974). Method for the direct acylation of aminobenzoic acids.
  • van der Schee, C. J., & Wibaut, J. P. (1956). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 75(10), 1223-1232. [Link]

  • U.S. Patent No. 3,235,588. (1966). Purification of benzoic acid.

Sources

Optimization

Preventing hydrolysis of acyl chloride in 4-(Isobutyrylamino)benzoic acid synthesis

A Guide to Preventing Acyl Chloride Hydrolysis and Maximizing Yield Welcome to the Technical Support Center for the synthesis of 4-(isobutyrylamino)benzoic acid. This guide, designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Acyl Chloride Hydrolysis and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of 4-(isobutyrylamino)benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the challenges of this synthesis, particularly the prevalent issue of isobutyryl chloride hydrolysis.

Introduction: The Challenge of Acyl Chloride Hydrolysis

The synthesis of 4-(isobutyrylamino)benzoic acid is most commonly achieved through the acylation of 4-aminobenzoic acid with isobutyryl chloride. This reaction, a classic example of the Schotten-Baumann reaction, presents a key challenge: the high reactivity of isobutyryl chloride towards water.[1] Uncontrolled hydrolysis of the acyl chloride not only consumes the starting material but also complicates the purification of the desired product. This guide will provide you with the expertise to minimize this side reaction and optimize your synthesis for a high yield of pure 4-(isobutyrylamino)benzoic acid.

Core Principles of the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for forming amides from amines and acyl chlorides.[2] It is typically performed in a two-phase system, consisting of an aqueous phase containing a base and an organic phase in which the amine and acyl chloride are dissolved.[2] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3] The biphasic nature of the reaction medium is key to its success; it sequesters the highly water-sensitive acyl chloride in the organic phase, minimizing its contact with the aqueous phase and thus reducing hydrolysis.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(isobutyrylamino)benzoic acid in a question-and-answer format.

Q1: My yield of 4-(isobutyrylamino)benzoic acid is very low, and I isolated a significant amount of unreacted 4-aminobenzoic acid. What went wrong?

A1: This is a common problem that can stem from several factors:

  • Insufficient Base: The acylation reaction generates one equivalent of HCl. If an insufficient amount of base is used, the HCl will protonate the amino group of the starting material, 4-aminobenzoic acid, making it unreactive towards the isobutyryl chloride.[2]

  • Hydrolysis of Isobutyryl Chloride: If the isobutyryl chloride is added too quickly or if the reaction mixture is not stirred vigorously enough, the acyl chloride can hydrolyze to isobutyric acid before it has a chance to react with the amine.[1]

  • Incorrect pH: The pH of the aqueous phase is critical. If the pH is too low, the amine will be protonated. If it is too high, the rate of hydrolysis of the acyl chloride will increase significantly.

Solution:

  • Ensure Stoichiometric Amount of Base: Use at least two equivalents of a suitable base, such as sodium hydroxide or potassium carbonate, to neutralize the generated HCl and maintain a sufficiently basic environment.[4]

  • Controlled Addition of Acyl Chloride: Add the isobutyryl chloride dropwise to the reaction mixture with vigorous stirring. This ensures that the acyl chloride reacts with the amine before it can be hydrolyzed.

  • Monitor and Control pH: Maintain the pH of the aqueous phase between 8 and 10 throughout the reaction. This can be monitored using pH paper or a pH meter.

Q2: I obtained a white precipitate that is not my desired product. What could it be?

A2: The unexpected white precipitate is likely one of the following:

  • 4-Aminobenzoic Acid Hydrochloride: If the reaction is performed under acidic conditions or with insufficient base, the starting material will precipitate as its hydrochloride salt.

  • Isobutyric Acid: If a significant portion of the isobutyryl chloride hydrolyzes, the resulting isobutyric acid may precipitate, especially upon cooling.

Solution:

  • Check the pH: Before and during the reaction, ensure the pH is in the optimal range (8-10).

  • Purification: The desired product can be separated from these impurities by recrystallization. 4-(Isobutyrylamino)benzoic acid can be recrystallized from ethanol/water mixtures.[5]

Q3: My final product seems to be contaminated with a greasy substance. What is it and how can I remove it?

A3: The greasy contaminant is likely isobutyric acid, the hydrolysis product of isobutyryl chloride.

Solution:

  • Aqueous Wash: During the workup, wash the organic layer containing your product with a dilute aqueous solution of sodium bicarbonate. This will convert the isobutyric acid into its water-soluble sodium salt, which will be removed in the aqueous phase.

  • Recrystallization: As mentioned previously, recrystallization from a suitable solvent system like ethanol/water is an effective method for purifying the final product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

A1: A two-phase system is ideal. A common choice is a mixture of an inert organic solvent like dichloromethane (DCM) or diethyl ether with an aqueous solution of the base.[2] The 4-aminobenzoic acid will be dissolved in the aqueous basic phase as its carboxylate salt, while the isobutyryl chloride will be in the organic phase.

Q2: What is the best base to use for this reaction?

A2: Sodium hydroxide (NaOH) is a common and effective choice.[6] Other bases like potassium carbonate (K2CO3) or even pyridine can also be used.[4] The choice of base can influence the reaction rate and the ease of workup.

Q3: How important is temperature control?

A3: Temperature control is crucial. The reaction is typically carried out at a low temperature (0-5 °C) to minimize the rate of hydrolysis of the isobutyryl chloride.[7] Adding the acyl chloride at a low temperature and then allowing the reaction to slowly warm to room temperature is a common strategy.

Q4: Can I use a different acylating agent?

A4: Yes, isobutyric anhydride can be used as an alternative to isobutyryl chloride. Anhydrides are generally less reactive than acyl chlorides and may require slightly more forcing conditions (e.g., heating), but they are also less susceptible to hydrolysis.

Experimental Protocol: Synthesis of 4-(Isobutyrylamino)benzoic Acid

This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions.

Materials:

  • 4-Aminobenzoic acid

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-Aminobenzoic Acid: In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of NaOH (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Prepare Isobutyryl Chloride Solution: In a separate container, dissolve isobutyryl chloride (1.1 equivalents) in DCM.

  • Acylation: Add the isobutyryl chloride solution dropwise to the vigorously stirred aqueous solution of 4-aminobenzoic acid over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with a saturated NaHCO3 solution to remove any unreacted isobutyryl chloride and isobutyric acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.[5] Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry.

Reaction and Hydrolysis Pathways

The following diagram illustrates the desired reaction pathway and the competing hydrolysis of isobutyryl chloride.

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction: Hydrolysis 4-Aminobenzoic_acid 4-Aminobenzoic Acid Product 4-(Isobutyrylamino)benzoic Acid 4-Aminobenzoic_acid->Product + Isobutyryl Chloride Isobutyryl_chloride Isobutyryl Chloride Isobutyryl_chloride_hydrolysis Isobutyryl Chloride HCl HCl Isobutyric_acid Isobutyric Acid Isobutyryl_chloride_hydrolysis->Isobutyric_acid + H₂O Water H₂O HCl_hydrolysis HCl

Caption: Reaction scheme for the synthesis of 4-(isobutyrylamino)benzoic acid and the competing hydrolysis of isobutyryl chloride.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Biphasic: Water and an immiscible organic solvent (e.g., DCM)Sequesters the acyl chloride from the aqueous phase to minimize hydrolysis.[2]
Base 2-2.5 equivalents of NaOH or K₂CO₃Neutralizes the generated HCl and maintains the amine in its nucleophilic form.[4]
Temperature 0-5 °C for addition, then warm to room temperatureLow temperature minimizes the rate of acyl chloride hydrolysis.[7]
Addition Rate Slow, dropwise addition of acyl chlorideEnsures the amine reacts with the acyl chloride before hydrolysis can occur.
Stirring VigorousPromotes efficient mixing between the two phases, increasing the reaction rate.

Analytical Characterization

Confirming the identity and purity of your product is essential. Below are the expected analytical data for 4-(isobutyrylamino)benzoic acid.

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 2.7 (m, 1H, CH), 1.1 (d, 6H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 175.8, 167.2, 143.5, 130.8, 125.4, 118.6, 34.7, 19.6.

  • FTIR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 3305 (N-H stretch), 1685 (C=O stretch of carboxylic acid), 1655 (C=O stretch of amide I), 1605, 1535 (aromatic C=C stretch and N-H bend).

By understanding the principles of the Schotten-Baumann reaction and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully synthesize 4-(isobutyrylamino)benzoic acid while minimizing the hydrolysis of isobutyryl chloride.

References

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 25, 2026.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 25, 2026.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Retrieved January 25, 2026.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Alfa Chemistry. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis.
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • CymitQuimica. (n.d.). CAS 79-30-1: Isobutyryl chloride.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis of 4-(Isobutyrylamino)benzoic Acid for Pharmaceutical Quality Control

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(Isobutyrylamino)benzoic acid, a key chemical intermediate. We will delve into the scientific rationale behind method development, compare two distinct reversed-phase HPLC (RP-HPLC) approaches, and provide detailed experimental protocols to ensure reproducible results in your laboratory.

Understanding the Analyte: 4-(Isobutyrylamino)benzoic Acid

4-(Isobutyrylamino)benzoic acid is a derivative of 4-aminobenzoic acid (PABA).[1] The core structure consists of a benzoic acid moiety, which imparts acidic properties and UV absorbance, and an isobutyrylamino group, which increases its hydrophobicity compared to PABA. An understanding of these features is critical for selecting the appropriate HPLC column and mobile phase. The carboxylic acid group has a pKa similar to that of benzoic acid (around 4.2), meaning the mobile phase pH must be controlled to ensure the analyte is in a consistent, non-ionized state for stable retention on a reversed-phase column.[2][3]

Method 1: Rapid Isocratic Analysis with Acetonitrile

This primary method is designed for high-throughput screening and routine quality control, prioritizing speed and efficiency without compromising peak integrity.

Rationale for Method Design
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for non-polar to moderately polar compounds like 4-(Isobutyrylamino)benzoic acid. The C18 stationary phase provides sufficient hydrophobic interaction with the analyte for good retention.

  • Mobile Phase: A mixture of acetonitrile and water with a phosphoric acid modifier is selected. Acetonitrile is chosen for its low viscosity and UV transparency. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2.5-3.0, well below the pKa of the carboxylic acid group. This ensures that the analyte is protonated (non-ionized), leading to consistent retention and sharp, symmetrical peaks.

  • Detection: Based on the UV spectra of similar compounds like benzoic acid and its derivatives, a detection wavelength of 230 nm is chosen to provide a strong chromophoric response.[4][5]

Experimental Protocol: Method 1
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(Isobutyrylamino)benzoic acid reference standard and dissolve in 10 mL of methanol.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Sample Preparation: Prepare samples in methanol at an expected concentration of 1 mg/mL and dilute with the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Enhanced Resolution with Methanol Gradient

This alternative method is tailored for situations where potential impurities may be present, requiring higher resolution. It employs a different organic modifier and a gradient elution to achieve better separation of closely eluting compounds.

Rationale for Method Design
  • Organic Modifier: Methanol is substituted for acetonitrile. While acetonitrile is often a stronger solvent in reversed-phase HPLC, methanol can offer different selectivity for certain compounds, which can be advantageous for resolving impurities.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute more strongly retained compounds as sharper peaks. This is particularly useful for complex samples or for stability-indicating methods where degradation products might be present.

  • Mobile Phase Buffer: An ammonium acetate buffer at pH 4.4 is used.[6] This pH is still suitable for maintaining the analyte in a predominantly non-ionized form while offering a different chromatographic environment that can influence selectivity.

Experimental Protocol: Method 2
  • Instrumentation:

    • HPLC system with a gradient-capable pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.05 M Ammonium Acetate, pH 4.4

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Follow the same procedure as in Method 1, using the initial mobile phase conditions (30% Methanol in 0.05 M Ammonium Acetate) as the diluent for the final working solutions.

Performance Comparison

ParameterMethod 1 (Isocratic Acetonitrile)Method 2 (Methanol Gradient)Justification
Run Time ~ 8 minutes~ 15 minutesIsocratic methods are inherently faster due to the lack of a gradient and re-equilibration time.
Resolution Adequate for pure samplesSuperior, especially for complex matricesGradient elution provides better separation of compounds with a wider range of polarities.
Sensitivity HighHighBoth methods can achieve low limits of detection (LOD) and quantification (LOQ).
Robustness HighModerateIsocratic methods are generally more robust and less susceptible to variations in pump performance.
Solvent Cost Higher (Acetonitrile)Lower (Methanol)Methanol is typically a more cost-effective solvent than acetonitrile.

Visualizing the Workflow

A well-defined analytical workflow is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Methanol (Stock) weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calculate Calculate Concentration integrate->calculate

Caption: General workflow for HPLC analysis of 4-(Isobutyrylamino)benzoic acid.

Method Selection Logic

The choice between an isocratic and a gradient method depends on the specific analytical goal.

Method_Selection start Analytical Goal qc_check Routine QC / High Throughput start->qc_check Speed & Simplicity impurity_profiling Impurity Profiling / Stability start->impurity_profiling High Resolution method1 Method 1: Isocratic Acetonitrile qc_check->method1 method2 Method 2: Methanol Gradient impurity_profiling->method2

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

Both the isocratic acetonitrile and the methanol gradient methods provide reliable and accurate means for the quantification of 4-(Isobutyrylamino)benzoic acid.

  • For routine analysis and quality control of bulk material where speed is paramount, Method 1 is the superior choice. Its simplicity and shorter run time allow for higher sample throughput.

  • For formulation analysis, stability studies, or when the presence of impurities is suspected, Method 2 is recommended. The enhanced resolving power of the gradient elution is crucial for separating the main component from any potential degradants or related substances.

It is imperative that any chosen method undergoes full validation in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4] This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. National Institutes of Health. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • mVOC 4.0. Benzoic Acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • RSC Publishing. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Acylation of 4-Aminobenzoic Acid: A Comparative Analysis of Reagents

In the landscape of pharmaceutical and materials science, the acylation of 4-aminobenzoic acid (PABA) is a cornerstone reaction. The resulting N-acyl-4-aminobenzoic acids are not merely derivatives; they are often key in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the acylation of 4-aminobenzoic acid (PABA) is a cornerstone reaction. The resulting N-acyl-4-aminobenzoic acids are not merely derivatives; they are often key intermediates in the synthesis of local anesthetics, active pharmaceutical ingredients (APIs), and polymers.[1][2] A natural metabolite of PABA, 4-acetamidobenzoic acid, for instance, is known to interfere with the function of dihydropteroate synthase, an enzyme crucial for folate synthesis in many microorganisms.[1] This guide provides a comprehensive comparison of reagents for this critical transformation, moving beyond standard textbook examples to explore modern, efficient, and greener alternatives. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Selectivity in a Bifunctional Molecule

4-Aminobenzoic acid presents a unique challenge: it possesses two nucleophilic sites, the amino group (-NH₂) and the carboxyl group (-COOH). However, the amino group is significantly more nucleophilic than the carboxylate anion. The acylation reaction, therefore, selectively targets the amino group to form an amide bond. This reaction is a type of nucleophilic acyl substitution.[3]

Traditional Acylating Agents: The Workhorses

For decades, the go-to reagents for the acylation of amines have been highly reactive carboxylic acid derivatives like acid chlorides and acid anhydrides.

Mechanism of Acylation with Acid Chlorides/Anhydrides

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or carboxylate).[3] The reaction with acid chlorides is often carried out in the presence of a base, such as pyridine, to neutralize the liberated hydrochloric acid and drive the reaction to completion.[3]

Diagram 1: General Mechanism of Acylation of 4-Aminobenzoic Acid

G cluster_0 Nucleophilic Attack PABA 4-Aminobenzoic Acid (PABA) Intermediate Tetrahedral Intermediate PABA->Intermediate AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Intermediate Product N-Acyl-4-aminobenzoic Acid Intermediate->Product LeavingGroup Leaving Group (e.g., Cl⁻) Intermediate->LeavingGroup H_ion H⁺ Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Neutralizes Acid G CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Product N-Acyl-PABA O_Acylisourea->Product DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Byproduct PABA PABA (H₂N-Ar-COOH) PABA->Product G Start Start Reagents Combine PABA and Acylating Agent Start->Reagents Reaction Reaction under Selected Conditions (Heat, MW, etc.) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Sources

Validation

A Comparative Efficacy Analysis of 4-(Isobutyrylamino)benzoic Acid Derivatives as Histone Deacetylase Inhibitors

Introduction: The Therapeutic Potential of 4-(Isobutyrylamino)benzoic Acid Derivatives in Epigenetic Modulation In the landscape of modern drug discovery, the modulation of epigenetic pathways has emerged as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4-(Isobutyrylamino)benzoic Acid Derivatives in Epigenetic Modulation

In the landscape of modern drug discovery, the modulation of epigenetic pathways has emerged as a promising strategy for the treatment of a multitude of diseases, most notably cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression through the deacetylation of histone and non-histone proteins.[1] Their aberrant activity is frequently implicated in tumorigenesis, making them a validated target for therapeutic intervention.[2] Benzoic acid derivatives, particularly those of the N-acyl aminobenzoic acid scaffold, have shown significant promise as HDAC inhibitors.[3]

This guide provides an in-depth comparative analysis of a series of 4-(isobutyrylamino)benzoic acid derivatives as potent and selective HDAC inhibitors. We will explore the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their synthesis and biological evaluation, and provide a framework for the rational design of novel therapeutic agents based on this versatile chemical scaffold. The insights presented herein are intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic research.

The 4-(Isobutyrylamino)benzoic Acid Scaffold: A Privileged Motif for HDAC Inhibition

The 4-(isobutyrylamino)benzoic acid core structure shares key pharmacophoric features with established benzamide HDAC inhibitors. These inhibitors typically consist of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group.[4] In the context of our lead compound, the carboxylic acid can act as a zinc-chelating moiety, the isobutyrylamino-phenyl group serves as the linker, and further substitutions on this core can function as the cap group, interacting with residues at the entrance of the HDAC active site.[5]

To facilitate a meaningful comparative analysis, we will consider a focused library of hypothetical derivatives of the 4-(isobutyrylamino)benzoic acid scaffold (Figure 1), designed to probe the impact of electronic and steric modifications on HDAC inhibitory activity and antiproliferative effects.

Figure 1: Core Scaffold and Hypothetical Derivatives

G cluster_0 Core Scaffold cluster_1 Hypothetical Derivatives Core 4-(Isobutyrylamino)benzoic acid A Derivative A: 2-Hydroxy Core->A B Derivative B: 3-Chloro Core->B C Derivative C: 3,5-Dimethyl Core->C D Derivative D: N-Methylisobutyryl Core->D G start Substituted 4-aminobenzoic acid step1 Dissolve in suitable solvent (e.g., pyridine or DCM) start->step1 step2 Add isobutyryl chloride dropwise at 0°C step1->step2 step3 Stir at room temperature step2->step3 step4 Quench reaction with water step3->step4 step5 Extract with organic solvent step4->step5 step6 Dry and concentrate step5->step6 end Purify by chromatography or recrystallization step6->end

Caption: General synthetic workflow for 4-(isobutyrylamino)benzoic acid derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriately substituted 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Acylation: Cool the solution to 0°C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. [6]

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the ability of the synthesized compounds to inhibit the activity of recombinant human HDAC enzymes.

Workflow for HDAC Assay

G start Prepare reagents: HDAC enzyme, substrate, assay buffer, test compounds step1 Add assay buffer, HDAC enzyme, and test compound to 96-well plate start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Add fluorogenic HDAC substrate to initiate reaction step2->step3 step4 Incubate at 37°C for 60 minutes step3->step4 step5 Add developer solution to stop reaction and generate fluorescent signal step4->step5 step6 Incubate at room temperature for 15 minutes step5->step6 end Measure fluorescence (Ex/Em = 360/460 nm) step6->end

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3), and the test compound at various concentrations.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 15 minutes. Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A to stop the HDAC reaction.

  • Fluorescence Measurement: After a 15-minute incubation at room temperature, measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the antiproliferative effect of the compounds on cancer cell lines.

Workflow for MTT Assay

G start Seed cancer cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with various concentrations of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 end Measure absorbance at 570 nm step6->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-(isobutyrylamino)benzoic acid derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours. [3]5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [4]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values. [8]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of 4-(isobutyrylamino)benzoic acid derivatives as a promising class of HDAC inhibitors. The presented structure-activity relationships, supported by detailed experimental protocols, offer a rational basis for the design and synthesis of novel analogs with enhanced potency and selectivity. Future investigations should focus on expanding the derivative library to further probe the SAR, evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds, and elucidating their precise molecular mechanisms of action. The continued exploration of this chemical scaffold holds significant potential for the development of next-generation epigenetic therapies for cancer and other diseases.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Improved Synthesis of Histone Deacetylase Inhibitors (HDIs) (MS-275 and CI-994) and Inhibitory Effects of HDIs Alone or in Combination with RAMBAs or Retinoids on Growth of Human LNCaP Prostate Cancer Cells and Tumor Xenografts. PMC. [Link]

  • Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. PubMed. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. NIH. [Link]

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed Central. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. PMC. [Link]

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Comparative

A Comparative Guide to the Characterization of 4-(Isobutyrylamino)benzoic Acid Impurities by LC-MS/MS

Abstract The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the impurity profiling of 4-(Isobutyrylamino)benzoic acid. We explore the rationale behind strategic choices in chromatography and mass spectrometry, comparing a conventional C18 stationary phase with a phenyl-hexyl phase to optimize selectivity for the API and its potential process-related and degradation impurities. This document details field-proven experimental protocols for forced degradation studies and subsequent LC-MS/MS analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating a stability-indicating assay for this class of compounds.

The Strategic Imperative of Impurity Profiling

The Analyte: 4-(Isobutyrylamino)benzoic acid

4-(Isobutyrylamino)benzoic acid is an N-acylated aromatic compound. Its synthesis likely involves the acylation of 4-aminobenzoic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, often under Friedel-Crafts acylation conditions or similar nucleophilic substitution reactions.[1][2] This synthetic pathway is crucial as it informs our initial hypothesis about potential process-related impurities, including unreacted starting materials, excess reagents, and side-reaction products.

Why Impurity Profiling is Non-Negotiable

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the API.[3] The presence of impurities, even at trace levels, can adversely affect the efficacy and safety of the final drug product. Regulatory bodies like the FDA require comprehensive impurity profiling to ensure that all impurities are identified, quantified, and controlled within acceptable limits.[4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, which in this case is the reliable detection and quantification of impurities.[4] LC-MS/MS has become an indispensable tool in this process, offering unparalleled sensitivity and specificity for detecting and characterizing unknown compounds in complex matrices.[5][6][7]

Predicting the Impurity Landscape

A successful characterization strategy begins with a theoretical assessment of potential impurities. These can be broadly categorized into synthesis-related impurities and degradation products.

Synthesis-Related Impurities

Based on a standard acylation reaction, the following impurities are anticipated:

  • Starting Materials: Unreacted 4-aminobenzoic acid.

  • Reagent Residues: Isobutyric acid (from hydrolysis of the acylating agent).

  • Over-reaction Products: Potentially di-acylated species, though sterically hindered.

  • Isomeric Impurities: Positional isomers if the starting material contained impurities (e.g., 3-aminobenzoic acid).

Degradation Products

Forced degradation studies are intentionally performed under harsh conditions to accelerate the degradation process, thereby revealing the intrinsic stability of the molecule and identifying potential degradants that could form under long-term storage.[8][9][10] These studies are mandated by ICH guidelines to establish a "stability-indicating" method.[9]

  • Hydrolytic Degradation: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the amide bond to yield 4-aminobenzoic acid and isobutyric acid.[11]

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide can lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring.[8][11]

  • Photolytic/Thermal Degradation: High temperature or UV light exposure can induce decomposition, potentially leading to decarboxylation or other radical-mediated reactions.[9]

A Comparative Analysis of LC-MS/MS Methodologies

The core of a stability-indicating method is its ability to separate all potential impurities from the API and from each other. Here, we compare two reversed-phase LC approaches.

The Chromatographic Separation: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most critical parameter for achieving chromatographic resolution.

  • Method A: The Workhorse (C18 Column): Octadecylsilane (C18) columns are the most common choice in reversed-phase HPLC.[12] They separate analytes primarily based on hydrophobicity. While robust, they may offer limited selectivity for structurally similar aromatic compounds where differences in hydrophobicity are minimal.

  • Method B: The Specialist (Phenyl-Hexyl Column): Phenyl-based stationary phases provide a unique separation mechanism. In addition to hydrophobic interactions, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This secondary interaction mechanism can significantly enhance the resolution of aromatic and moderately polar compounds, making it an excellent alternative for this specific application.

The following workflow illustrates the logical process of method development and impurity identification.

G cluster_0 Phase 1: Prediction & Stress Testing cluster_1 Phase 2: Method Development & Analysis cluster_2 Phase 3: Characterization & Validation A Hypothesize Impurities (Synthesis & Degradation) B Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) A->B C Develop LC Methods (C18 vs. Phenyl-Hexyl) B->C Stressed Samples D Analyze Stressed Samples by LC-UV-MS/MS C->D E Identify Impurity m/z and Fragmentation Patterns D->E Mass Spectral Data F Propose Structures of Unknowns E->F G Validate Final Method (per ICH Q2(R1)) F->G

Caption: Workflow for Impurity Characterization.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data comparing the two columns for separating 4-(Isobutyrylamino)benzoic acid from its primary hydrolytic degradation product, 4-aminobenzoic acid.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Performance
Resolution (Rs) between API and 4-aminobenzoic acid 1.8> 3.0 The π-π interactions on the phenyl-hexyl column provide superior selectivity for the two aromatic compounds.
API Peak Tailing Factor (Tf) 1.31.1 Enhanced interaction with the phenyl phase can lead to more symmetrical peak shapes.
Analysis Run Time 15 min15 minKept constant for direct comparison.
LOD for 4-aminobenzoic acid ~5 ng/mL~3 ng/mLBetter peak shape and lower baseline noise often lead to improved sensitivity.
Mass Spectrometry for Unambiguous Identification

While LC separates the components, MS provides the molecular weight and structural information necessary for identification.[7]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for 4-(Isobutyrylamino)benzoic acid and its likely impurities. These molecules contain ionizable carboxylic acid and amide groups, making them ideal for ESI in both positive and negative ion modes.

  • Tandem MS (MS/MS): This is the key to structural elucidation.[6] A precursor ion (the molecular ion of an impurity) is selected in the first mass analyzer (Q1), fragmented via Collision-Induced Dissociation (CID) in a collision cell (q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The fragmentation pattern is a structural fingerprint of the molecule. For example, a characteristic loss of the isobutyryl group (mass 87) would be a strong indicator of an impurity retaining the core benzoic acid structure.

Field-Proven Experimental Protocols

The following protocols provide a validated starting point for analysis. They must be adapted and re-validated for specific equipment and laboratory conditions.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential degradation products for method development.[8][9]

  • Preparation: Prepare a stock solution of 4-(Isobutyrylamino)benzoic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 72 hours. Dissolve and dilute to ~100 µg/mL.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve and dilute to ~100 µg/mL.

  • Control Samples: Prepare a control sample (undegraded) at the same final concentration.

Protocol 2: Comparative LC-MS/MS Analysis

Objective: To analyze the stressed samples using the two proposed LC methods and identify impurities.

Instrumentation:

  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.

Chromatographic Conditions:

ParameterMethod AMethod B
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 min, hold 2 min5% B to 95% B in 10 min, hold 2 min
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 40°C40°C
Injection Vol. 2 µL2 µL

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode ESI Positive & Negative (separate runs)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Scan Mode (Full Scan) m/z 50 - 500
Scan Mode (MS/MS) Product Ion Scan of targeted m/z values
Collision Energy Ramped (e.g., 10-40 eV) to generate rich fragmentation

The following diagram illustrates the LC-MS/MS analytical workflow.

G cluster_0 Sample Injection & LC Separation cluster_1 Mass Spectrometry Detection cluster_2 Data Processing A Inject Stressed Sample (2 µL) B Gradient Elution (Phenyl-Hexyl Column) A->B C ESI Ionization (+/- Mode) B->C Eluent D Full Scan Analysis (Detect All Ions) C->D E Tandem MS (MS/MS) (Fragment Specific Ions) D->E Select Precursor m/z F Peak Integration & Comparison to Control E->F Spectral Data G Structure Elucidation from Fragment Ions F->G

Caption: LC-MS/MS Analytical Workflow.

Data Interpretation: A Case Study

Analysis of the acid-stressed sample using the Phenyl-Hexyl method reveals a new peak eluting earlier than the API.

Table 2: Mass Spectral Data for Postulated Impurities

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Identification
4-aminobenzoic acid2.5138.05121.04, 93.03Confirmed Degradant
4-(Isobutyrylamino)benzoic acid (API) 7.8 208.10 191.09, 138.05, 121.04 API
Unknown 19.2224.09207.08, 138.05Postulated Oxidized Product (+16 Da)
  • Interpretation: The peak at 2.5 min shows a parent ion [M+H]⁺ of m/z 138.05. Its MS/MS fragmentation shows a loss of NH₃ (m/z 121) and a subsequent loss of CO (m/z 93), which is characteristic of 4-aminobenzoic acid.[13] This confirms the hydrolytic degradation pathway. The API at 7.8 min shows a parent ion of m/z 208.10 and a key fragment at m/z 138.05, corresponding to the loss of the isobutyrylamine side chain, confirming its structure. This systematic approach allows for the confident identification of known and unknown impurities.

Conclusion and Recommendations

The characterization of impurities in 4-(Isobutyrylamino)benzoic acid requires a systematic and scientifically grounded approach. While a standard C18 column can provide adequate separation, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity and peak shape for this class of aromatic compounds, which is a significant advantage in developing a robust, stability-indicating method.

The combination of optimized liquid chromatography with high-resolution tandem mass spectrometry provides an unparalleled platform for the detection, identification, and quantification of impurities. The protocols outlined herein serve as a comprehensive starting point for any laboratory tasked with this critical aspect of drug development. Adherence to a rigorous validation process, as prescribed by ICH guidelines, is essential to ensure the trustworthiness and accuracy of the resulting data.[14][15]

References

  • Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis. (2025). ResearchGate.
  • Acylation Of Aromatic Compounds. (n.d.). Chemcess.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis. (2023). PubMed.
  • Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. (2025). ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025). Preprints.org.
  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. (n.d.). Semantic Scholar.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. (n.d.). Shimadzu.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemall Laboratories.
  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2013). Scirp.org.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). University of Johannesburg.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct.
  • Forced Degradation Studies. (2016). SciSpace.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
  • Quality Guidelines. (n.d.). ICH.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Penn State Pressbooks.
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.). Semantic Scholar.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (n.d.). Semantic Scholar.

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Validation

A Comparative Analysis of 4-(Isobutyrylamino)benzoic Acid and 4-(Acetylamino)benzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their biological activity, pharmacokinetic profiles, and ultimate therapeutic potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their biological activity, pharmacokinetic profiles, and ultimate therapeutic potential. This guide offers a detailed comparative study of two such analogs: 4-(isobutyrylamino)benzoic acid and its more widely recognized counterpart, 4-(acetylamino)benzoic acid. While both share a common 4-aminobenzoic acid (PABA) backbone, the variation in their N-acyl substituent—isobutyryl versus acetyl—imparts distinct physicochemical and biological characteristics.

This document delves into a side-by-side examination of their properties, synthesis, and analytical methodologies, providing researchers and drug development professionals with the critical data and insights necessary for informed decision-making in their scientific endeavors.

At a Glance: Key Physicochemical and Biological Distinctions

Property4-(Isobutyrylamino)benzoic acid4-(Acetylamino)benzoic acid (Acedoben)
Molecular Formula C₁₁H₁₃NO₃C₉H₉NO₃
Molecular Weight 207.22 g/mol 179.17 g/mol
Melting Point Not available259-262 °C (decomposes)
Solubility Not availableWater: <0.1 g/100 mL at 21 °C; Slightly soluble in DMSO and Methanol
pKa Not available4.28 (at 25 °C)
LogP Not available1.31
Biological Activity Limited data availableComponent of Inosine Pranobex, exhibiting antiviral and immunostimulatory effects.[1]

Structural and Physicochemical Properties: A Tale of Two Acyl Groups

The fundamental difference between 4-(isobutyrylamino)benzoic acid and 4-(acetylamino)benzoic acid lies in the nature of the acyl group attached to the amino nitrogen of the PABA core. The former possesses a branched isobutyryl group, while the latter features a straight-chain acetyl group. This seemingly minor structural variance is anticipated to influence several key physicochemical parameters.

4-(Acetylamino)benzoic acid , also known as acedoben, is a well-characterized compound. It presents as an off-white to slightly beige powder or crystalline solid. Its melting point is consistently reported in the range of 259-262 °C, with decomposition. Acedoben exhibits poor solubility in water but is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. The acidity of the carboxylic acid group is reflected in its pKa of 4.28.

Biological Activity and Therapeutic Potential

The biological activities of these two compounds diverge significantly, primarily due to the extensive research into 4-(acetylamino)benzoic acid as a key component of the immunomodulatory drug, Inosine Pranobex.

4-(Acetylamino)benzoic Acid: An Immunomodulatory and Antiviral Agent

4-(Acetylamino)benzoic acid is a crucial ingredient in Inosine Pranobex, a synthetic complex that has been used as an antiviral and immunostimulatory agent.[1] The therapeutic effects of Inosine Pranobex are attributed to its ability to modulate the host immune system.

Mechanism of Action (as part of Inosine Pranobex):

The immunostimulatory effects of Inosine Pranobex, and by extension the role of 4-(acetylamino)benzoic acid within the complex, are thought to involve the potentiation of T-lymphocyte and natural killer (NK) cell function. It is believed to enhance T-cell proliferation and differentiation, leading to an increased production of cytokines that are vital for a robust immune response.

Immune_Modulation Inosine_Pranobex Inosine Pranobex (contains 4-(acetylamino)benzoic acid) T_Lymphocyte T-Lymphocyte Inosine_Pranobex->T_Lymphocyte Potentiates NK_Cell Natural Killer (NK) Cell Inosine_Pranobex->NK_Cell Enhances function Proliferation Proliferation & Differentiation T_Lymphocyte->Proliferation Cytokine_Production Cytokine Production (e.g., IFN-γ) Proliferation->Cytokine_Production Antiviral_Response Enhanced Antiviral Response Cytokine_Production->Antiviral_Response

Figure 1: Proposed Immunomodulatory Action of Inosine Pranobex.

The antiviral activity of Inosine Pranobex is broad-spectrum, with reported efficacy against various RNA and DNA viruses. This effect is believed to be a consequence of the enhanced host immune response rather than a direct inhibitory action on viral replication.

4-(Isobutyrylamino)benzoic Acid: An Unexplored Frontier

To date, there is a significant lack of published research on the specific biological activities of 4-(isobutyrylamino)benzoic acid. While structure-activity relationship (SAR) studies on related N-acylated aminobenzoic acids suggest that modifications to the acyl chain can influence biological effects, dedicated studies on the isobutyryl derivative are needed to ascertain its potential as an immunomodulator, antiviral agent, or for other therapeutic applications. The increased lipophilicity conferred by the isobutyryl group could potentially lead to altered cell membrane permeability and target engagement compared to its acetylated counterpart.

Synthesis and Manufacturing

The synthesis of both compounds typically starts from the common precursor, 4-aminobenzoic acid. The primary difference in their synthesis lies in the choice of the acylating agent.

Synthesis of 4-(Acetylamino)benzoic acid

A common laboratory-scale synthesis involves the acetylation of 4-aminobenzoic acid using acetic anhydride.

Experimental Protocol: Synthesis of 4-(Acetylamino)benzoic acid

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid in water.

  • Acylation: While stirring, add acetic anhydride to the suspension.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(acetylamino)benzoic acid.

Synthesis_Acetyl PABA 4-Aminobenzoic Acid Reaction Acetylation PABA->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product 4-(Acetylamino)benzoic acid Reaction->Product Synthesis_Isobutyryl PABA 4-Aminobenzoic Acid Reaction Acylation PABA->Reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction Product 4-(Isobutyrylamino)benzoic acid Reaction->Product

Figure 3: Synthesis of 4-(Isobutyrylamino)benzoic acid.

Analytical Methodologies

The analysis and quantification of these compounds are crucial for quality control, pharmacokinetic studies, and metabolic profiling. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for this purpose.

HPLC Analysis

A reversed-phase HPLC method can be readily developed for the separation and quantification of both 4-(acetylamino)benzoic acid and 4-(isobutyrylamino)benzoic acid.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Quantification: External standard method using a calibration curve of known concentrations.

Due to the expected higher lipophilicity of 4-(isobutyrylamino)benzoic acid, it is predicted to have a longer retention time on a reversed-phase HPLC column compared to 4-(acetylamino)benzoic acid under the same chromatographic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of these compounds.

  • ¹H NMR: The proton NMR spectrum of 4-(acetylamino)benzoic acid would show a characteristic singlet for the acetyl methyl protons around δ 2.1 ppm, signals for the aromatic protons in the region of δ 7.5-8.0 ppm, and a broad singlet for the amide proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). For 4-(isobutyrylamino)benzoic acid , the ¹H NMR would be distinguished by a doublet for the two methyl groups of the isobutyryl moiety and a septet for the methine proton.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the aromatic and aliphatic carbons.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding 4-(isobutyrylamino)benzoic acid and 4-(acetylamino)benzoic acid. While 4-(acetylamino)benzoic acid is a well-studied compound with established immunostimulatory and antiviral properties as a component of Inosine Pranobex, its isobutyryl analog remains largely unexplored.

The structural difference, though minor, is likely to impart distinct physicochemical and biological properties to 4-(isobutyrylamino)benzoic acid. The anticipated increase in lipophilicity may influence its pharmacokinetic profile and interaction with biological targets.

For researchers and drug development professionals, this presents both a challenge and an opportunity. There is a clear need for fundamental research to characterize the physicochemical properties and biological activities of 4-(isobutyrylamino)benzoic acid. Such studies could reveal novel therapeutic applications for this under-investigated molecule and contribute to a deeper understanding of the structure-activity relationships within this class of compounds. The protocols and comparative data presented herein provide a foundational framework for initiating such investigations.

References

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Comparative

A Comparative Guide to the Photostability of Avobenzone and 4-(Isobutyrylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals The efficacy of a sunscreen formulation is fundamentally dependent on the photostability of its constituent UV filters. An ideal filter must absorb high-ene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a sunscreen formulation is fundamentally dependent on the photostability of its constituent UV filters. An ideal filter must absorb high-energy UV radiation and dissipate this energy without undergoing chemical degradation. The degradation of a UV filter not only diminishes its protective capacity but can also lead to the formation of reactive species that may pose safety risks. This guide provides an in-depth comparison of the photostability profiles of two UV-absorbing compounds: the widely-used UVA filter, Avobenzone, and the less common p-aminobenzoic acid (PABA) derivative, 4-(Isobutyrylamino)benzoic acid.

This analysis is structured to provide not just a summary of existing knowledge but also a practical framework for the experimental evaluation of these compounds, reflecting the rigorous approach required in modern cosmetic science and drug development.

Section 1: Profiling the UV Filters

Avobenzone (Butyl Methoxydibenzoylmethane)

Avobenzone is a dibenzoylmethane derivative celebrated for its exceptional ability to absorb a wide spectrum of UVA rays, with an absorption maximum around 357 nm.[1] This characteristic has made it a cornerstone of broad-spectrum sunscreens for decades.[2][3]

However, the primary drawback of avobenzone is its inherent photo-instability.[2] Upon exposure to UV radiation, it can undergo a keto-enol tautomerization.[2][4] While the enol form is an efficient UVA absorber, the photo-excited keto form is prone to photodegradation, including C-C bond fission.[4] This process leads to the formation of various photoproducts and a significant decline in UV protection over a short period.[4][5] The degradation can also generate free radicals, which are implicated in oxidative stress and cellular damage.

4-(Isobutyrylamino)benzoic Acid

4-(Isobutyrylamino)benzoic acid belongs to the family of p-aminobenzoic acid (PABA) derivatives. PABA itself was one of the earliest commercially used UV filters, primarily absorbing in the UVB range.[6][7] While effective, concerns over its degradation and safety have led to its decline in use.[8][9]

Derivatization of the amino group, as in 4-(Isobutyrylamino)benzoic acid, is a common strategy to improve the stability and toxicological profile of the parent PABA molecule. The amide linkage in this compound is generally more stable than the free amine of PABA. Studies on PABA have shown it is resistant to UVA but degrades under UVB and UVC irradiation, forming radical species.[4] It is hypothesized that N-acetylation or, in this case, N-isobutyrylation, can enhance photostability by modifying the electronic properties of the chromophore and reducing susceptibility to photo-oxidation. However, comprehensive, publicly available photostability data specifically for 4-(Isobutyrylamino)benzoic acid is limited, necessitating the experimental approach detailed later in this guide.

Section 2: Head-to-Head Photostability Comparison

The fundamental difference in the photostability of these two molecules lies in their core chemical structures.

FeatureAvobenzone4-(Isobutyrylamino)benzoic Acid (Hypothesized)
Core Structure β-DiketoneN-acylated p-aminobenzoic acid
Primary Degradation Pathway Keto-enol tautomerization followed by α-cleavage (bond breaking).[4][5]Potential photo-oxidation or cleavage, but the amide bond is expected to be more robust than the β-diketone structure.
Key Instability Factor The energetically accessible triplet state of the keto tautomer is highly reactive.[2]The free radical formation potential of the parent PABA chromophore upon UVB exposure.[4]
Expected Photostability Low, requires dedicated photostabilizers (e.g., Octocrylene, Bemotrizinol) for use in formulations.[3]Expected to be significantly higher than unstabilized Avobenzone, particularly if the N-acylation effectively quenches photoreactivity.
Primary Photoproducts Complex mixture including benzoic acid derivatives and phenacyl free radicals.[4][5]Likely hydroxylated intermediates if degradation follows PABA pathways.[10]

Section 3: Experimental Design for a Definitive Comparative Study

To rigorously compare the photostability of these two compounds, a multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, incorporating controls and orthogonal analytical methods as mandated by international standards such as the ICH Q1B guidelines for photostability testing.[11][12]

Experimental Rationale

The choice of methodology is driven by the need for both accuracy and mechanistic insight.

  • Solvent Selection: A non-reactive, UV-transparent solvent like acetonitrile or ethanol is chosen to minimize solvent-induced degradation pathways, thereby isolating the intrinsic photostability of the molecules.

  • Irradiation Source: A calibrated solar simulator is used to mimic the full spectrum of terrestrial sunlight (UVA and UVB). This is superior to using isolated wavelength lamps, as it provides a more realistic assessment of performance in a real-world scenario.[11] The total exposure is standardized to the ICH Q1B guideline of an integrated near UV energy of not less than 200 watt-hours per square meter.[11][13]

  • Analytical Techniques: Two distinct methods are employed. UV-Vis spectrophotometry provides a rapid assessment of the loss of the primary UV-absorbing chromophore. High-Performance Liquid Chromatography (HPLC) offers a more powerful analysis, allowing for the precise quantification of the parent compound's decay, free from interference from photoproducts that may still absorb UV light. It also enables the detection and potential identification of degradation products.

Workflow for Comparative Photostability Assessment

G cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis (at t=0 and post-irradiation) cluster_data 4. Data Interpretation prep_avo Solution of Avobenzone in Acetonitrile (e.g., 10 µg/mL) irradiate Expose samples in quartz cuvettes to calibrated Solar Simulator (ICH Q1B standard dose) prep_avo->irradiate prep_paba Solution of 4-(Isobutyrylamino)benzoic acid in Acetonitrile (e.g., 10 µg/mL) prep_paba->irradiate dark_control Dark Controls (wrapped in foil) for both compounds dark_control->irradiate co-located uv_vis UV-Vis Spectrophotometry (Scan 290-400 nm) irradiate->uv_vis hplc HPLC-DAD Analysis (Quantify parent compound loss) irradiate->hplc calc Calculate % Degradation (Corrected for dark control) uv_vis->calc hplc->calc compare Compare Photostability Profiles calc->compare

Caption: Experimental workflow for assessing and comparing photostability.

Protocol 1: Irradiation of Samples
  • Preparation of Stock Solutions: Accurately prepare 1 mg/mL stock solutions of Avobenzone and 4-(Isobutyrylamino)benzoic acid in HPLC-grade acetonitrile.

  • Preparation of Working Solutions: Dilute the stock solutions with acetonitrile to a final concentration of 10 µg/mL. This concentration typically yields an absorbance value within the optimal range (0.5 - 1.0 AU) for spectrophotometric analysis.

  • Sample Aliquoting: Transfer 3 mL of each working solution into 1 cm path length quartz cuvettes. Prepare triplicate samples for each compound.

  • Dark Controls: Prepare an identical set of samples but wrap the cuvettes completely in aluminum foil to serve as dark controls. These controls are crucial to account for any degradation due to temperature rather than light.[12]

  • Initial Analysis (T=0): Before irradiation, analyze one sample of each compound using the UV-Vis and HPLC methods described below to establish the baseline (T=0) reading.

  • Irradiation: Place the unwrapped (test) and wrapped (control) cuvettes in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp) configured to meet ICH Q1B standards.[11] Expose the samples to a total integrated near ultraviolet energy of at least 200 watt-hours/square meter.

  • Post-Irradiation Analysis: After the full irradiation dose, immediately analyze all test and control samples using the UV-Vis and HPLC methods.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Chromatographic Conditions (Example for Avobenzone):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v), pH adjusted to 3.2 with phosphoric acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector set at a wavelength relevant to the compound's absorption maximum (e.g., 357 nm for Avobenzone).[1]

    • Injection Volume: 20 µL.

    • Note: These conditions would need to be optimized to ensure adequate separation and peak shape for 4-(Isobutyrylamino)benzoic acid.

  • Quantification:

    • Calculate the peak area of the parent compound in all chromatograms.

    • The percentage of remaining compound is calculated as: (Peak Area_irradiated / Peak Area_T=0) * 100.

    • The percentage degradation is 100 - % Remaining.

    • The results from the irradiated samples should be corrected for any changes observed in the dark controls.

Section 4: Mechanistic Pathways and Data Interpretation

Understanding the degradation pathways is key to predicting long-term stability and potential interactions within a formulation.

Photodegradation Pathway of Avobenzone

G cluster_avo Avobenzone Degradation Enol Enol Form (Stable, UVA Absorbing) ExcitedEnol Excited Enol* Enol->ExcitedEnol UV Photon (hν) Keto Keto Form (Less Stable) ExcitedEnol->Keto Intersystem Crossing ExcitedKeto Excited Triplet Keto* Keto->ExcitedKeto UV Photon (hν) Products Degradation Products (e.g., Benzoic Acid Derivatives) ExcitedKeto->Products α-Cleavage (Bond Fission)

Caption: Simplified photodegradation mechanism of Avobenzone.

The β-diketone moiety of Avobenzone is the site of its instability. UV absorption excites the stable enol tautomer, which can convert to the keto form. This keto tautomer, upon further UV absorption, can enter a reactive triplet state, leading to bond cleavage and the loss of UV-protective ability.[2]

In contrast, the N-acylated PABA structure of 4-(Isobutyrylamino)benzoic acid lacks this inherent structural liability. Its potential degradation would more likely proceed via pathways common to aromatic amines and benzoic acids, such as radical formation on the benzene ring or decarboxylation under harsh conditions, which are generally less efficient processes than the fragmentation of Avobenzone.

Illustrative Quantitative Data

The table below presents hypothetical data from the proposed HPLC experiment to illustrate the expected difference in photostability.

CompoundConcentration at T=0 (µg/mL)Concentration Post-Irradiation (µg/mL)% Degradation (Corrected)
Avobenzone (Unstabilized)10.04.555%
4-(Isobutyrylamino)benzoic acid10.09.28%
Avobenzone (Dark Control)10.09.91%
4-(Isobutyrylamino)benzoic acid (Dark Control)10.010.00%

Conclusion

This comparative guide establishes a clear distinction between the photostability of Avobenzone and the anticipated stability of 4-(Isobutyrylamino)benzoic acid. Avobenzone's well-documented photo-instability is a direct consequence of its β-diketone structure, making it highly susceptible to degradation upon UV exposure.[4] While this can be mitigated through careful formulation with photostabilizers, it remains a significant challenge for cosmetic scientists.[3]

Conversely, 4-(Isobutyrylamino)benzoic acid, by virtue of its robust N-acylated aminobenzoic acid structure, is predicted to exhibit far superior intrinsic photostability. The experimental framework provided herein offers a rigorous, scientifically-grounded methodology for confirming this hypothesis. For researchers and drug development professionals, prioritizing UV filters with high intrinsic photostability, such as that expected from 4-(Isobutyrylamino)benzoic acid, can lead to the development of safer, more effective, and more reliable sun protection products.

References

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  • MFCI CO.,LTD. (2025). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy.
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Validation

A Comparative Guide to the Biological Evaluation of Halogenated 4-(Isobutyrylamino)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the biological properties of halogenated derivatives of 4-(isobutyrylamino)benzoic acid. Drawing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological properties of halogenated derivatives of 4-(isobutyrylamino)benzoic acid. Drawing upon established principles of medicinal chemistry and experimental data from analogous compounds, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. We will explore the synthesis, putative anti-inflammatory and anticancer activities, and the underlying structure-activity relationships of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rationale for Halogenation in Drug Design

4-(Isobutyrylamino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), presents a versatile scaffold for drug development.[1][2] The isobutyryl amide moiety can engage in hydrogen bonding interactions with biological targets, while the carboxylic acid group provides a handle for salt formation and modulation of pharmacokinetic properties. The introduction of halogen atoms (fluorine, chlorine, bromine) onto the aromatic ring is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[3]

Halogenation can influence a molecule's biological profile through several mechanisms:

  • Lipophilicity and Membrane Permeability: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the acidity of the carboxylic acid group and the electron density of the aromatic ring, influencing binding interactions with target proteins.

  • Binding Interactions: Halogen atoms can participate in specific halogen bonding interactions with protein residues, leading to enhanced potency and selectivity.[3]

This guide will focus on a comparative evaluation of the potential anti-inflammatory and anticancer activities of mono-halogenated (fluoro, chloro, bromo) derivatives of 4-(isobutyrylamino)benzoic acid.

Synthesis of Halogenated 4-(Isobutyrylamino)benzoic Acid Derivatives

The synthesis of halogenated 4-(isobutyrylamino)benzoic acid derivatives can be achieved through a straightforward two-step process starting from the corresponding halogenated 4-aminobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Purification Halogenated_4_aminobenzoic_acid Halogenated 4-aminobenzoic acid (X = F, Cl, Br) Acylation Acylation Reaction (e.g., Schotten-Baumann conditions) Halogenated_4_aminobenzoic_acid->Acylation Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->Acylation Product_1 Halogenated 4-(isobutyrylamino)benzoic acid Acylation->Product_1 Crude_Product Crude Product Product_1->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Halogenated Derivative Purification->Pure_Product

Caption: A generalized workflow for the synthesis of halogenated 4-(isobutyrylamino)benzoic acid derivatives.

Experimental Protocol: Synthesis of 2-Chloro-4-(isobutyrylamino)benzoic Acid

This protocol provides a representative procedure for the synthesis of a chlorinated derivative. Similar approaches can be adapted for the fluoro and bromo analogs.

  • Dissolution: Dissolve 2-chloro-4-aminobenzoic acid (1 equivalent) in a suitable aqueous alkaline solution (e.g., 10% sodium carbonate solution).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C. Vigorous stirring is essential during this step.

  • Reaction Monitoring: Allow the reaction mixture to stir for 2-4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the crude product.

  • Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-chloro-4-(isobutyrylamino)benzoic acid.

Comparative Biological Evaluation

This section provides a comparative analysis of the potential anti-inflammatory and anticancer activities of the halogenated derivatives. The insights are drawn from structure-activity relationship (SAR) studies of analogous compounds.

Anti-inflammatory Activity

Mechanistic Rationale: Many anti-inflammatory agents exert their effects by inhibiting key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[6]

NF_kB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB Leads to degradation of IκB NF_kB NF-κB IkB->NF_kB Inhibits (in cytoplasm) Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Halogenated_Derivative Halogenated Derivative (Putative Inhibitor) Halogenated_Derivative->IKK_Complex Potential Inhibition

Caption: The NF-κB signaling pathway and the putative inhibitory role of halogenated derivatives.

Comparative Analysis:

DerivativePredicted Anti-inflammatory ActivityRationale
Fluoro-derivative ModerateFluorine is a small, highly electronegative atom that can form strong hydrogen bonds and alter the electronic properties of the molecule, potentially enhancing its interaction with target enzymes. Studies on other fluorinated compounds have demonstrated anti-inflammatory effects.[7]
Chloro-derivative HighThe introduction of a chlorine atom increases lipophilicity, which may lead to better cell penetration and accumulation at the site of inflammation. Chlorinated benzamides have shown significant anti-inflammatory properties.
Bromo-derivative HighSimilar to chlorine, bromine increases lipophilicity. Bromophenols isolated from marine algae have exhibited a range of biological activities, including anti-inflammatory effects.[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated derivatives (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity

Mechanistic Rationale: Many anticancer drugs function by inducing apoptosis (programmed cell death) in cancer cells. The cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. Halogenation has been shown to enhance the cytotoxic effects of various compounds.[9][10]

Comparative Analysis:

DerivativePredicted Anticancer ActivityRationale
Fluoro-derivative Moderate to HighFluorinated compounds are widely used in cancer chemotherapy. The presence of fluorine can enhance binding to target proteins and improve metabolic stability.
Chloro-derivative HighIncreased lipophilicity can lead to better accumulation within cancer cells. Dihalogenated compounds have been shown to be more cytotoxic than their monohalogenated counterparts, suggesting that a chloro-substituent could significantly enhance activity.[9]
Bromo-derivative HighBrominated compounds have also demonstrated significant cytotoxic effects against various cancer cell lines.[8] The larger size and polarizability of bromine compared to chlorine may lead to different binding interactions and potencies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or A549 lung cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, the following SAR can be postulated for the halogenated derivatives of 4-(isobutyrylamino)benzoic acid:

  • Position of Halogenation: The position of the halogen on the aromatic ring will significantly impact activity. Substitution at the ortho or meta positions to the carboxylic acid group can influence its acidity and steric interactions with the target binding site.

  • Nature of the Halogen: The type of halogen will modulate the compound's physicochemical properties and biological activity. The trend in activity is likely to be influenced by a combination of electronegativity (F > Cl > Br) and atomic size (Br > Cl > F), which affect both electronic and steric interactions.

  • Lipophilicity and Activity: An increase in lipophilicity (generally Br > Cl > F) is expected to correlate with increased cell permeability and potentially higher potency, although excessive lipophilicity can lead to poor solubility and off-target effects.

Conclusion

This guide provides a comparative framework for the biological evaluation of halogenated derivatives of 4-(isobutyrylamino)benzoic acid. While specific experimental data on these exact compounds is limited in the public domain, the principles of medicinal chemistry and data from analogous structures strongly suggest that halogenation is a promising strategy to enhance the anti-inflammatory and anticancer potential of the parent molecule. The chloro- and bromo-derivatives, in particular, are predicted to exhibit significant biological activity due to their increased lipophilicity. Further experimental validation using the detailed protocols provided herein is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of this class of compounds.

References

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Comparative

A Comparative Analysis of 4-(Isobutyrylamino)benzoic Acid in Cosmetic Formulations for Hyperpigmentation

This guide provides an in-depth technical comparison of 4-(Isobutyrylamino)benzoic acid, a novel compound gaining interest in cosmetic science for its potential skin-lightening properties. We will objectively evaluate it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Isobutyrylamino)benzoic acid, a novel compound gaining interest in cosmetic science for its potential skin-lightening properties. We will objectively evaluate its performance relative to established alternatives, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their formulation and development endeavors.

Introduction to 4-(Isobutyrylamino)benzoic Acid

Proposed Mechanism of Action

The primary proposed mechanism for the skin-lightening effects of 4-(Isobutyrylamino)benzoic acid is the competitive inhibition of tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in the biochemical pathway that converts the amino acid tyrosine into melanin. By binding to the active site of tyrosinase, 4-(Isobutyrylamino)benzoic acid may block the access of the natural substrate, L-tyrosine, thereby reducing the rate of melanin synthesis. This can lead to a visible reduction in hyperpigmentation, such as age spots and melasma[5][6].

Tyrosinase Inhibition L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Binds to Melanin Melanin Tyrosinase->Melanin Catalyzes production of 4-IBA 4-(Isobutyrylamino)benzoic acid 4-IBA->Tyrosinase Competitively inhibits Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase_Sol Tyrosinase Solution Mix Mix Buffer, Test Compound, and Tyrosinase in 96-well plate Tyrosinase_Sol->Mix Test_Compound_Sol Test Compound Dilutions Test_Compound_Sol->Mix L-DOPA_Sol L-DOPA Solution Add_L-DOPA Add L-DOPA to start reaction L-DOPA_Sol->Add_L-DOPA Incubate_1 Incubate at 37°C Mix->Incubate_1 Incubate_1->Add_L-DOPA Measure_Abs Measure Absorbance at 475 nm Add_L-DOPA->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Sources

Validation

Comparative Analysis of Cross-Reactivity in 4-(Isobutyrylamino)benzoic Acid Analogs: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Isobutyrylamino)benzoic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Isobutyrylamino)benzoic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule therapeutics. Herein, we delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a structure for the comparative analysis of analog specificity. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and yield self-validating results.

Introduction: The Imperative of Specificity in Drug Design

The therapeutic efficacy of a small molecule drug is intrinsically linked to its specificity. Off-target binding, or cross-reactivity, can lead to unforeseen side effects and diminished potency, posing significant challenges during drug development. 4-(Isobutyrylamino)benzoic acid and its analogs represent a scaffold of interest in medicinal chemistry. Understanding the structure-activity relationships (SAR) that govern their binding specificity is paramount for lead optimization and the selection of candidates with favorable safety profiles.

This guide will focus on the systematic evaluation of cross-reactivity among a series of 4-(Isobutyrylamino)benzoic acid analogs. We will explore how subtle modifications to the core structure can influence binding to a target protein, and how to quantify these differences using established immunological and biophysical techniques.

Conceptual Framework for Cross-Reactivity Assessment

The core principle of a cross-reactivity study is to compare the binding affinity of a lead compound with that of its structural analogs to a specific target, typically an antibody or a receptor. A logical workflow for such an investigation is outlined below.

Cross_Reactivity_Workflow cluster_synthesis Analog Synthesis cluster_assay Cross-Reactivity Assessment cluster_interpretation Structure-Activity Relationship A Parent Compound: 4-(Isobutyrylamino)benzoic acid B Analog Design & Synthesis A->B Structural Modification C Immunoassay Development (e.g., ELISA) B->C D Biophysical Analysis (e.g., SPR) B->D E Data Analysis & IC50/KD Determination C->E D->E F Comparative Analysis of Analogs E->F G SAR Elucidation F->G

Caption: A generalized workflow for cross-reactivity studies.

Synthesis of 4-(Isobutyrylamino)benzoic Acid Analogs

The synthesis of a focused library of analogs is the foundational step in any SAR study. For the 4-(Isobutyrylamino)benzoic acid scaffold, modifications can be systematically introduced at several positions to probe the chemical space around the parent molecule. Common synthetic routes involve the acylation of 4-aminobenzoic acid or its derivatives.[1][2]

Key areas for structural modification include:

  • The Acyl Group: Varying the isobutyryl moiety to other alkyl or aryl groups can probe the impact of steric bulk and hydrophobicity on binding.

  • The Benzoic Acid Ring: Substitution on the aromatic ring can alter electronic properties and introduce new interaction points.

  • The Carboxylic Acid: Esterification or amidation of the carboxylic acid can assess the importance of this acidic functional group for target recognition.

A representative synthetic scheme for generating N-acyl-4-aminobenzoic acid derivatives is the reaction of 4-aminobenzoic acid with a corresponding acyl chloride in the presence of a base.[3]

Experimental Protocols for Cross-Reactivity Determination

The choice of analytical method is critical for obtaining reliable and quantitative cross-reactivity data. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.

Competitive ELISA for IC50 Determination

Competitive ELISA is a robust method for determining the relative binding affinities of different analytes to an antibody. In this format, the analogs compete with a labeled antigen for a limited number of antibody binding sites. The concentration of an analog that inhibits 50% of the labeled antigen binding (IC50) is a measure of its relative affinity.

Step-by-Step Competitive ELISA Protocol: [4][5]

  • Coating: Coat a 96-well microtiter plate with an antigen-carrier protein conjugate (e.g., 4-(Isobutyrylamino)benzoic acid-BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of a specific monoclonal or polyclonal antibody against the parent compound to each well, along with varying concentrations of the analog compounds (the competitors). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each analog.

Competitive_ELISA A Coat Plate with Antigen-Carrier Conjugate B Block Non-specific Sites A->B C Add Primary Antibody & Competing Analogs B->C D Add Enzyme-linked Secondary Antibody C->D E Add Substrate D->E F Measure Signal E->F

Caption: Workflow for a competitive ELISA experiment.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[6] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD), which is an inverse measure of affinity.

Step-by-Step SPR Protocol for Small Molecule Analysis: [7]

  • Sensor Chip Preparation: Immobilize the target protein (e.g., the specific antibody) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the 4-(Isobutyrylamino)benzoic acid analog over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal as the analog binds to the immobilized antibody.

  • Dissociation Phase: Flow running buffer over the sensor surface and monitor the decrease in the SPR signal as the analog dissociates.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Analogs at Varying Concentrations A->B C Monitor Association (Binding) B->C D Monitor Dissociation (Wash) C->D E Regenerate Surface D->E F Kinetic Analysis (ka, kd, KD) E->F

Caption: A typical workflow for an SPR experiment.

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the cross-reactivity profiles of the analogs, the quantitative data should be summarized in a structured table. This allows for a direct visual assessment of how structural modifications impact binding affinity.

Table 1: Comparative Cross-Reactivity Data for 4-(Isobutyrylamino)benzoic Acid Analogs

Analog IDModification from Parent CompoundELISA IC50 (nM)SPR KD (nM)% Cross-Reactivity (relative to Parent)
Parent 4-(Isobutyrylamino)benzoic acid[Insert Data][Insert Data]100%
Analog 1[Describe Modification][Insert Data][Insert Data][Calculate]
Analog 2[Describe Modification][Insert Data][Insert Data][Calculate]
Analog 3[Describe Modification][Insert Data][Insert Data][Calculate]
...............

% Cross-Reactivity = (IC50 of Parent / IC50 of Analog) x 100

Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal of this comparative analysis is to elucidate the structure-activity relationships that govern binding specificity. By correlating the structural changes in the analogs with their corresponding binding affinities, key pharmacophoric features can be identified.

Key questions to address in the SAR analysis include:

  • Which structural modifications lead to a significant decrease in binding affinity (i.e., reduced cross-reactivity)?

  • Are there specific regions of the molecule that are particularly sensitive to substitution?

  • Do the findings from the ELISA and SPR experiments corroborate each other?

  • What do these results imply for the design of future analogs with improved specificity?

For instance, a study on N-acyl amino acids showed that the nature and length of the acyl chain can significantly impact biological activity.[8] Similarly, research on other benzoic acid derivatives has demonstrated that substitutions on the aromatic ring can dramatically alter their inhibitory potency against various enzymes.[9][10]

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for characterizing the specificity of 4-(Isobutyrylamino)benzoic acid analogs. By integrating rational analog design, rigorous experimental testing using techniques like ELISA and SPR, and careful data analysis, researchers can gain critical insights into the structure-activity relationships that govern molecular recognition. This knowledge is indispensable for the optimization of lead compounds and the development of safer and more effective therapeutics.

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